molecular formula C6H7BrN2O B1388476 3-Bromo-2-methoxypyridin-4-amine CAS No. 215364-86-6

3-Bromo-2-methoxypyridin-4-amine

Cat. No.: B1388476
CAS No.: 215364-86-6
M. Wt: 203.04 g/mol
InChI Key: FJBMTFANAYFWPT-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxypyridin-4-amine is a useful research compound. Its molecular formula is C6H7BrN2O and its molecular weight is 203.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-methoxypyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBMTFANAYFWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670639
Record name 3-Bromo-2-methoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215364-86-6
Record name 3-Bromo-2-methoxypyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 3-Bromo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-methoxypyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its specific arrangement of amine, methoxy, and bromine substituents on the pyridine core makes it a versatile intermediate for creating more complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its physicochemical properties is fundamental to its application.[1][2][3] These properties govern everything from reaction kinetics and purification strategies to the ultimate bioavailability and formulation of a potential drug candidate.[1][3][4]

This guide provides a detailed examination of the core physicochemical characteristics of this compound, offering both established data and field-proven experimental protocols for their validation. The content is structured to deliver not just data, but the scientific context and causality behind these properties, empowering researchers to make informed decisions in their development programs.

Molecular Identity and Structure

The foundational attributes of a compound are its structure and basic chemical identifiers. These details are critical for registration, sourcing, and computational modeling.

Chemical Structure

The arrangement of functional groups on the pyridine ring dictates the molecule's electronic and steric properties, which in turn influence its reactivity and intermolecular interactions.

Caption: 2D structure of this compound.

Key Identifiers

The following table summarizes the essential identification information for this compound.

IdentifierValueSource(s)
Chemical Name This compound[5][6]
CAS Number 215364-86-6[5][6]
Molecular Formula C₆H₇BrN₂O[5][6][7]
Molecular Weight 203.04 g/mol [5][6][7]
Purity Typically ≥95-97%[5][6]

Physicochemical Properties

The physical and chemical properties of an API are critical determinants of its behavior in both biological and manufacturing settings.[1][3]

Summary of Properties

This table provides a consolidated view of the key physicochemical data. Note that some values are predicted from computational models and should be confirmed experimentally.

PropertyValue / DescriptionSource(s)
Appearance Yellow solid[7]
Boiling Point 416.2 ± 45.0 °C (Predicted)[8]
Density 1.465 ± 0.06 g/cm³ (Predicted)[8]
pKa 6.63 ± 0.25 (Predicted)[8]
Solubility Profile

Solubility is a critical factor for bioavailability and formulation design.[1][9] For an ionizable compound like this compound, solubility is highly dependent on pH.

  • Aqueous Solubility : As a weak base (predicted pKa of 6.63), the compound's aqueous solubility is expected to be significantly higher in acidic conditions (pH < pKa) where the pyridine nitrogen and/or the exocyclic amine are protonated, forming a more soluble salt.[8][9] In neutral or basic media (pH > pKa), it will exist primarily as the neutral free base, which is expected to have lower aqueous solubility.

  • Organic Solubility : It is soluble in organic solvents like dichloromethane (DCM), as this is a common solvent used in its synthesis.[7] It is also expected to be soluble in other polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Acidity Constant (pKa)

The predicted pKa of 6.63 is a measure of the acidity of the conjugate acid of the molecule.[8] This value indicates that this compound is a weak base. This basicity is crucial for several reasons:

  • Salt Formation : It allows for the formation of salts with various acids, a common strategy to improve the solubility and stability of pharmaceutical compounds.

  • Biological Interactions : The ionization state of the molecule at physiological pH (~7.4) will influence its ability to cross cell membranes and interact with biological targets. At pH 7.4, a significant portion of the molecules will be in their neutral, more lipophilic form, facilitating passive diffusion across membranes.

Spectral Data

Spectroscopic data is essential for confirming the identity and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR is a primary tool for structural elucidation. A reported ¹H NMR spectrum for the starting material, 2-methoxypyridin-4-amine, in CDCl₃ shows signals at δ = 7.67 (d, J = 5.6 Hz, 1H), 6.26 (d, J = 5.6 Hz, 1H), and 3.90 (s, 3H), corresponding to the pyridine and methoxy protons.[7] The introduction of the bromine at the 3-position would alter this spectrum, providing a unique fingerprint for this compound. Suppliers often provide access to NMR, HPLC, and LC-MS data for verification.[10]

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight. An Electrospray Ionization (ESI) mass spectrum shows a signal at m/z 203.09 [M+1]⁺, consistent with the protonated molecule.[7]

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections detail methodologies for determining key properties.

Protocol: Melting Point Determination via Capillary Method

The melting point is a fundamental indicator of purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

Principle : A small, powdered sample is heated at a controlled rate, and the temperature range over which it transitions from a solid to a liquid is observed.[11]

Methodology :

  • Sample Preparation : Ensure the sample is completely dry and finely powdered.[12]

  • Capillary Loading : Jab the open end of a glass capillary tube into the powdered sample. Tap the sealed end on a hard surface to pack the solid into the bottom, aiming for a sample height of 2-3 mm.[12]

  • Apparatus Setup : Place the loaded capillary tube into the heating block of a melting point apparatus.[13]

  • Rapid Determination (Optional) : If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.[13]

  • Accurate Measurement : Heat the sample rapidly to about 15-20°C below the expected melting point.[12][13] Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[14]

  • Observation and Recording :

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Record the temperature (T₂) at which the last solid particle melts.

    • The melting range is reported as T₁ - T₂.

Caption: Workflow for Melting Point Determination.

Protocol: Aqueous Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[9] It measures the concentration of a saturated solution when equilibrium is reached between the dissolved and undissolved solute.

Principle : An excess amount of the solid compound is agitated in a specific solvent (e.g., buffered water at a set pH) at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then measured.

Methodology :

  • Preparation : Add an excess amount of this compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed flask. The presence of undissolved solid must be visible.[9]

  • Equilibration : Place the flask in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period, typically 24-48 hours, to ensure equilibrium is reached.

  • Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a 0.45 µm filter to remove any remaining particulates.

  • Quantification : Accurately dilute an aliquot of the clear supernatant. Analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

  • Calculation : Calculate the solubility based on the measured concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Caption: Workflow for Shake-Flask Solubility Measurement.

Synthesis Context

Understanding the synthesis of this compound provides insight into its potential impurity profile. A common synthetic route involves the direct bromination of 2-methoxypyridin-4-amine.[7]

  • Reaction : 2-Methoxypyridin-4-amine is dissolved in a solvent like dichloromethane (DCM). N-Bromosuccinimide (NBS) is then added, which acts as an electrophilic bromine source, leading to bromination at the electron-rich 3-position of the pyridine ring.[7]

  • Workup and Purification : The reaction is typically quenched with water, and the product is extracted. Purification may involve crystallization or column chromatography to yield the final product as a yellow solid.[7] Potential impurities could include the starting material, over-brominated products (e.g., 3,5-dibromo species), or residual solvents.

Conclusion

This compound is a key chemical intermediate with a distinct set of physicochemical properties. Its solid nature, moderate basicity (predicted pKa ~6.63), and pH-dependent solubility are defining characteristics that researchers must consider. The data and protocols presented in this guide serve as a comprehensive resource for scientists engaged in synthesis, process development, and formulation. By applying this knowledge, professionals can better predict the behavior of this molecule, optimize its use in synthetic pathways, and lay a solid foundation for the development of novel pharmaceutical agents.

References

3-Bromo-2-methoxypyridin-4-amine synthesis protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Bromo-2-methoxypyridin-4-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of this compound (CAS No: 215364-86-6). As a critical building block in modern medicinal chemistry, particularly for the development of novel therapeutics and protein degraders, a reliable and scalable synthesis is paramount for research and drug development professionals.[1][2] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic decisions that ensure a high-yield, reproducible outcome.

Strategic Overview: The Chemistry of Selective Bromination

The synthesis of this compound presents a classic challenge in heterocyclic chemistry: the regioselective functionalization of an electron-rich pyridine ring. The target molecule is a substituted pyridine containing a bromine atom at the 3-position, a methoxy group at the 2-position, and an amine group at the 4-position.[2] The chosen synthetic strategy hinges on the direct electrophilic bromination of a carefully selected precursor, 2-methoxypyridin-4-amine.

Causality Behind Experimental Choices:

  • Starting Material Selection (2-Methoxypyridin-4-amine): The precursor's design is key to the reaction's success. The amino (-NH₂) group at position 4 and the methoxy (-OCH₃) group at position 2 are both potent activating groups. Through resonance, they increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack. Their ortho- and para-directing influence converges on the 3- and 5-positions. The 3-position is sterically more accessible and electronically favored, making it the prime target for bromination.

  • Brominating Agent (N-Bromosuccinimide - NBS): While elemental bromine (Br₂) could be used, it is highly corrosive, volatile, and often leads to over-bromination and undesirable side products. N-Bromosuccinimide (NBS) is the superior choice for this transformation.[3] It serves as a mild, solid, and easy-to-handle source of electrophilic bromine (Br⁺). Its use allows for precise stoichiometric control, significantly enhancing the selectivity of the reaction and simplifying the subsequent purification process.

  • Solvent System (Dichloromethane - DCM): An ideal solvent must dissolve the starting materials while remaining inert to the reaction conditions. Dichloromethane (DCM) is an excellent choice as it readily dissolves 2-methoxypyridin-4-amine and NBS without reacting with them.[4] Its relatively low boiling point also facilitates easy removal during the work-up phase.

Physicochemical and Spectroscopic Data

Accurate characterization of the final product is essential for validating the synthesis. The following tables summarize the key properties of this compound.

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 215364-86-6[1][3]
Molecular Formula C₆H₇BrN₂O[1][3]
Molecular Weight 203.04 g/mol [3]
Appearance Yellow solid or oil[3]
Purity ≥97%[1]
Storage Room temperature, under inert gas[1][5]
Table 2: Spectroscopic Data for Product Verification
TypeDataReference(s)
¹H NMR (400 MHz, CDCl₃) δ = 7.67 (d, J = 5.6 Hz, 1H), 6.26 (d, J = 5.6 Hz, 1H), 3.90 (s, 3H)[3][4]
Mass Spec. MS (ESI) m/z 203.09 [M + 1]⁺[3]

Visualized Reaction and Workflow

To provide a clear visual guide, the following diagrams illustrate the chemical transformation and the overall experimental process.

Reaction Scheme Synthesis of this compound cluster_reactants Reactants cluster_product Product start_material 2-Methoxypyridin-4-amine arrow_node DCM, 0°C to 25°C start_material->arrow_node reagent N-Bromosuccinimide (NBS) reagent->arrow_node end_product This compound arrow_node->end_product

Caption: Reaction scheme for the bromination of 2-methoxypyridin-4-amine.

Experimental Workflow Step-by-Step Experimental Workflow A 1. Dissolve Starting Material 2-methoxypyridin-4-amine in DCM at 0°C B 2. Slow Addition of NBS Add NBS portion-wise while maintaining 0°C A->B C 3. Reaction Warm to room temperature (25-30°C) and stir for 0.5-4 hours B->C D 4. Quenching Add ice-cold water to stop the reaction C->D E 5. Extraction Extract the aqueous layer with DCM D->E F 6. Washing & Drying Wash combined organic layers with water and brine. Dry over anhydrous Na₂SO₄ E->F G 7. Concentration Remove solvent under reduced pressure F->G H 8. Purification Purify crude product via column chromatography or grinding with pentane/ether G->H I 9. Final Product Obtain pure this compound H->I

Caption: Overview of the laboratory workflow from setup to final product.

Detailed, Step-by-Step Synthesis Protocol

This protocol is a synthesis of methodologies reported in the literature, designed for robustness and high yield.[3][4]

Materials and Reagents:

  • 2-Methoxypyridin-4-amine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Deionized Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

  • Petroleum Ether & Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Dropping funnel or powder funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxypyridin-4-amine (1.0 eq, e.g., 5.0 g, 40.28 mmol) in anhydrous dichloromethane (e.g., 10 mL). Cool the resulting solution to 0°C using an ice bath.[3]

  • Addition of Brominating Agent: To the stirred, cooled solution, slowly add N-bromosuccinimide (1.0 eq, e.g., 7.17 g, 40.28 mmol) in portions. Maintain the temperature at 0°C during the addition to control the reaction rate and prevent side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 25°C). Continue stirring for 4 hours.[3] Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Upon completion, quench the reaction by adding ice-cold water (e.g., 100 mL for a 20g scale reaction).[3]

    • Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (e.g., 3 x 150 mL).

    • Combine the organic layers. Wash the combined organic phase sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent.

  • Concentration and Purification:

    • Remove the dichloromethane solvent under reduced pressure using a rotary evaporator. This will yield the crude product.

    • Purify the residue by column chromatography on silica gel, eluting with a gradient of petroleum ether/ethyl acetate (starting from 5:1 and moving to 2:1) to afford the pure product as a yellow oil or solid.[3] An alternative non-chromatographic purification involves grinding the crude solid with a mixture of n-pentane and ether.[3]

  • Final Product: The purified product, this compound, should be characterized to confirm its identity and purity (see Table 2). The expected yield is typically in the range of 92-97%.[3]

Table 3: Comparison of Reported Protocols
ParameterSource 1[3]Source 2[3]Source 3[4]
Scale (Start Material) 20.0 g5.0 gNot specified
NBS Equivalents 1.01.01.0
Temperature 0°C to 30°C0°C to 25°C25°C
Time 30 min4 h4 h
Purification Grinding w/ pentane/etherColumn ChromatographyColumn Chromatography
Yield 92%96.6%96.6%

Safety and Handling: A Commitment to Trustworthiness

  • Hazard Profile: Brominated organic compounds should be handled with care. They may cause skin and eye irritation.[6][7] Ingestion and inhalation should be avoided.[6] N-Bromosuccinimide is an irritant and a lachrymator. Dichloromethane is a volatile solvent and a suspected carcinogen.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or a face shield.[8][9]

  • Handling: All operations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store the final compound in a tightly sealed container at room temperature, preferably under an inert atmosphere like nitrogen or argon, to ensure long-term stability.[5]

Conclusion

The electrophilic bromination of 2-methoxypyridin-4-amine with N-bromosuccinimide is a highly efficient, selective, and scalable method for the synthesis of this compound. The protocol detailed in this guide is built on established literature and emphasizes the chemical reasoning behind each step, providing researchers with a self-validating system for producing this valuable chemical intermediate. Adherence to the procedural and safety guidelines will ensure a successful and safe synthesis, empowering further innovation in pharmaceutical and materials science research.

References

A Technical Guide to the Synthesis of 3-Bromo-2-methoxypyridin-4-amine: Starting Materials and Strategic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 3-Bromo-2-methoxypyridin-4-amine is a pivotal heterocyclic building block, increasingly utilized in the synthesis of complex, high-value molecules in the pharmaceutical sector, particularly as a component of protein degraders.[1] This guide provides an in-depth analysis of the primary and alternative synthetic routes to this compound, with a core focus on the selection of starting materials and the underlying chemical principles that govern the synthetic strategy. We will detail the most efficient and well-documented pathway, provide a step-by-step experimental protocol, and offer a comparative analysis of potential alternative approaches. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis of this key intermediate.

Introduction to this compound

This compound is a substituted pyridine derivative whose unique arrangement of functional groups—a bromine atom, a methoxy group, and an amino group—offers multiple reactive sites for further chemical modification.[2] This versatility makes it an invaluable intermediate for constructing more elaborate molecular architectures.[3]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 215364-86-6[1][4]
Molecular Formula C₆H₇BrN₂O[1][4]
Molecular Weight 203.04 g/mol [1][4]
Appearance Yellow to off-white solid
Purity Typically ≥97%[1]

The primary application of this compound is as a scaffold in medicinal chemistry and drug discovery. The pyridine core is a common motif in bioactive molecules, and the specific functionalization of this intermediate allows for its incorporation into complex structures through various cross-coupling and substitution reactions.

Primary Synthetic Strategy: Electrophilic Bromination

The most direct and industrially favored route for synthesizing this compound involves the selective bromination of a pre-functionalized pyridine ring. This approach leverages fundamental principles of electrophilic aromatic substitution.

Core Concept and Choice of Starting Material

The logical and most efficient starting material for this synthesis is 2-Methoxypyridin-4-amine . The rationale is based on the powerful activating and directing effects of the substituents already present on the pyridine ring.

  • -NH₂ (Amino) Group: A strongly activating, ortho-, para-directing group.

  • -OCH₃ (Methoxy) Group: A strongly activating, ortho-, para-directing group.

Both groups work in concert to significantly increase the electron density of the pyridine ring, making it highly susceptible to electrophilic attack. Their directing effects converge on the C-3 and C-5 positions. The C-3 position, being ortho to both powerful activating groups, is the most sterically accessible and electronically enriched site, leading to highly regioselective bromination.

Brominating Agent: N-Bromosuccinimide (NBS)

While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[4]

  • Causality: NBS is a solid, making it significantly easier and safer to handle and weigh compared to volatile and highly corrosive liquid bromine. It provides a controlled, slow-release source of electrophilic bromine (Br⁺), which helps to minimize over-bromination and other side reactions, leading to a cleaner reaction profile and higher yield of the desired mono-brominated product.[4]

Synthetic Workflow

The overall transformation is a straightforward, single-step synthesis followed by purification.

G cluster_conditions Reaction Conditions SM 2-Methoxypyridin-4-amine Product This compound SM->Product Electrophilic Bromination Reagents N-Bromosuccinimide (NBS) Dichloromethane (DCM) Reagents->Product 0 °C to 25-30 °C 0 °C to 25-30 °C 30 min - 4 h 30 min - 4 h

Caption: Workflow for the primary synthesis via electrophilic bromination.

Detailed Experimental Protocol

This protocol is synthesized from established procedures reported in the literature.[4]

  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Methoxypyridin-4-amine (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable volume of dichloromethane (DCM), typically around 10 mL per gram of starting material.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring. This is a critical step to control the initial exotherm of the reaction upon addition of the brominating agent.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise to the cooled solution, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (approx. 25-30 °C) and stir for 30 minutes to 4 hours.[4] Reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by adding ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into the organic layer. If necessary, add more DCM to ensure efficient extraction.

  • Washing: Wash the combined organic layers sequentially with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]

  • Purification: The crude product can be purified either by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) or by crystallization/grinding with a solvent mixture such as n-pentane and ether to yield the final product as a yellow solid.[4]

Quantitative Data Summary

The following table summarizes representative data for this synthetic route.

Table 2: Representative Yields for the Bromination of 2-Methoxypyridin-4-amine

Starting Material ScaleYieldPurityReference
20.0 g92%Solid[4]
5.0 g96.6%Oil (after column)[4]

Alternative Synthetic Approaches: A Comparative Overview

While direct bromination is the preferred method, it is instructive for researchers to consider alternative pathways, as they may be necessary if the primary starting material is unavailable.

Approach A: Amination of 3-Bromo-2-methoxypyridine

A conceptually alternative route involves starting with 3-Bromo-2-methoxypyridine and introducing the amino group at the C-4 position.[2][5]

  • Challenge: This transformation is significantly more complex than electrophilic bromination. Direct amination of an unactivated C-4 position on a pyridine ring is difficult.

  • Potential Methodologies: Modern organometallic chemistry offers potential solutions, such as the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction could theoretically couple 3-Bromo-2-methoxypyridine with an ammonia surrogate.[6] However, this would require significant optimization of catalysts, ligands, and reaction conditions and may suffer from competing side reactions.

G SM 3-Bromo-2-methoxypyridine Product This compound SM->Product Buchwald-Hartwig Amination (Conceptual) Reagents Ammonia Source Pd Catalyst, Ligand, Base Reagents->Product

Caption: Conceptual workflow for an alternative synthesis via amination.

Comparative Analysis of Starting Materials

The choice of starting material dictates the entire synthetic strategy, impacting efficiency, cost, and complexity.

Table 3: Comparison of Synthetic Strategies

ParameterPrimary Route (Start: 2-Methoxypyridin-4-amine)Alternative Route (Start: 3-Bromo-2-methoxypyridine)
Number of Steps 1 (plus purification)1 (plus purification), but methodologically complex
Predictability High; follows established electrophilic substitution rulesLower; requires significant process development
Reagent Cost/Toxicity Uses common, relatively inexpensive reagents (NBS, DCM)Requires expensive palladium catalysts and specialized ligands
Typical Yields Excellent (>90%)[4]Likely lower and highly variable
Overall Efficiency HighLow to Moderate

Conclusion

For the synthesis of this compound, the most logical, efficient, and well-validated starting material is 2-Methoxypyridin-4-amine . The subsequent electrophilic bromination using N-bromosuccinimide is a high-yielding and highly regioselective reaction, driven by the powerful activating effects of the existing amino and methoxy substituents. This single-step transformation represents the most trustworthy and industrially scalable method for producing this valuable intermediate. While alternative routes starting from materials like 3-Bromo-2-methoxypyridine are conceptually possible via modern cross-coupling reactions, they introduce significant complexity and cost, making them less practical for routine synthesis. Therefore, sourcing high-quality 2-Methoxypyridin-4-amine is the critical first step for any research or development program requiring its brominated derivative.

References

An In-depth Technical Guide to 3-Bromo-2-methoxypyridin-4-amine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-methoxypyridin-4-amine, a crucial heterocyclic building block in contemporary pharmaceutical research and development. We will delve into its fundamental chemical and physical properties, explore a validated synthetic route with mechanistic insights, and illuminate its significant applications, particularly in the synthesis of targeted therapeutics such as protein degraders and kinase inhibitors. This document is intended for researchers, medicinal chemists, and professionals in the drug development sector, offering both foundational knowledge and practical insights to leverage this versatile compound in their scientific endeavors.

Core Chemical and Physical Properties

This compound is a substituted pyridine derivative whose unique arrangement of functional groups—a bromine atom, a methoxy group, and an amine group—renders it a highly valuable intermediate for introducing specific functionalities into complex molecules. The bromine atom, in particular, serves as a versatile handle for a variety of cross-coupling reactions pivotal to modern medicinal chemistry.

A summary of its key quantitative data is presented below for easy reference.

PropertyValueSource(s)
Molecular Formula C₆H₇BrN₂O[1][2][3]
Molecular Weight 203.04 g/mol [1][2][3]
CAS Number 215364-86-6[1][2][3]
Purity Typically ≥97%[1]
Appearance Yellow solid[3]
Storage Conditions Room temperature, keep in a dark place, sealed in dry conditions (2-8°C for long-term storage)[1][2]
Primary Application Protein Degrader Building Block, Pharmaceutical Intermediate[1][4]

Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Rationale

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 2-methoxypyridin-4-amine. The choice of N-bromosuccinimide (NBS) as the brominating agent is strategic; it provides a source of electrophilic bromine in a controlled manner, minimizing over-bromination and side reactions.

Experimental Protocol

The following protocol is a self-validating system, designed for high yield and purity.

  • Reaction Setup: Dissolve 2-methoxypyridin-4-amine (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C using an ice bath.[3]

  • Addition of Brominating Agent: Slowly add N-bromosuccinimide (NBS) (1.0 equivalent) to the cooled solution. The slow addition is critical to control the exothermicity of the reaction.[3]

  • Reaction Progression: After the addition of NBS, allow the reaction mixture to warm to room temperature (approximately 25-30°C) and stir for 30-240 minutes.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction with ice-cold water. Extract the product into dichloromethane.[3]

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.[3]

  • Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be further purified by grinding with a solvent mixture of n-pentane and ether to yield this compound as a yellow solid.[3] A reported yield for this reaction is 92%.[3]

Reaction Mechanism and Workflow

The underlying mechanism is an electrophilic aromatic substitution. The pyridine ring, activated by the electron-donating amine and methoxy groups, is susceptible to attack by the electrophilic bromine generated from NBS. The regioselectivity is directed to the 3-position due to the ortho, para-directing nature of the activating groups.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve 2-methoxypyridin-4-amine in Dichloromethane cool Cool to 0°C start->cool Step 1 add_nbs Slowly add N-Bromosuccinimide (NBS) cool->add_nbs Step 2 warm_stir Warm to 30°C and stir add_nbs->warm_stir Step 3 quench Quench with ice-cold water warm_stir->quench Step 4 extract Extract with Dichloromethane quench->extract wash_dry Wash with water/brine & dry over Na₂SO₄ extract->wash_dry Step 5 concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify by grinding with pentane/ether concentrate->purify Step 6 end_node This compound (Yellow Solid) purify->end_node

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

The utility of this compound in drug discovery stems from its role as a versatile scaffold. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which are foundational methods for constructing the complex carbon-carbon and carbon-heteroatom bonds that define many modern pharmaceuticals.[5]

Key Application Areas:
  • Protein Degraders: This compound is explicitly categorized as a "Protein Degrader Building Block".[1] Protein degraders, such as PROTACs (Proteolysis-Targeting Chimeras), are bifunctional molecules that induce the degradation of specific target proteins. This pyridine derivative can be incorporated into the linker or the warhead component of such molecules.

  • Kinase Inhibitors: Substituted pyridines are a common motif in kinase inhibitors. This compound has been utilized in the synthesis of novel PI3K/mTOR dual inhibitors, which are significant targets in oncology.[4] In this context, the bromo-pyridine core serves as a key intermediate that is further functionalized, often via Suzuki coupling, to generate the final active pharmaceutical ingredient.[4]

  • Central Nervous System (CNS) Disorders and Oncology: The broader class of bromo-methoxy-pyridines is instrumental in synthesizing drug candidates for CNS disorders and various cancers.[5] The ability to precisely modify the pyridine core allows for the fine-tuning of pharmacological properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Drug_Discovery_Logic cluster_reactions Key Chemical Transformations cluster_scaffolds Intermediate Scaffolds cluster_applications Therapeutic Candidates start This compound suzuki Suzuki Coupling start->suzuki Versatile Handle (Br) heck Heck Coupling start->heck Versatile Handle (Br) sonogashira Sonogashira Coupling start->sonogashira Versatile Handle (Br) scaffold Complex Molecular Scaffolds suzuki->scaffold heck->scaffold sonogashira->scaffold pi3k PI3K/mTOR Inhibitors (Oncology) scaffold->pi3k protac Protein Degraders (Targeted Therapy) scaffold->protac cns CNS Drug Candidates scaffold->cns

Caption: Role of this compound in drug discovery.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, data from closely related analogues like 2-Bromo-5-methoxypyridin-3-amine and various bromo-methoxy-pyridines provide a strong basis for establishing safe handling protocols.[6][7][8]

Hazard Identification (Anticipated)
  • Acute Toxicity: Harmful if swallowed (Acute Tox. 4 Oral).[6]

  • Skin Irritation: Causes skin irritation (Category 2).[6][7]

  • Eye Irritation: Causes serious eye irritation (Category 2A).[6]

  • Respiratory Irritation: May cause respiratory tract irritation (STOT SE 3).[6]

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or a face shield, and a lab coat.[7][8]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6][7]

  • First Aid Measures:

    • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6][7]

    • In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice.[6][7]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[6][7]

    • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[6]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[7] Keep in a dark place.[2] Recommended storage temperatures range from room temperature to 2-8°C for enhanced stability.[1][2]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry. Its well-defined properties, straightforward synthesis, and, most importantly, its versatile reactivity make it a cornerstone for building complex molecular architectures aimed at treating a range of diseases, from cancer to neurological disorders. As targeted therapies continue to evolve, the demand for such sophisticated and reliable building blocks will undoubtedly grow, solidifying the importance of this compound in the pharmaceutical landscape.

References

Spectroscopic Characterization of 3-Bromo-2-methoxypyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Bromo-2-methoxypyridin-4-amine (CAS No: 215364-86-6).[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic properties of this molecule. The interpretation of this data is crucial for confirming the molecular structure and purity, which are fundamental aspects of chemical synthesis and characterization in the pharmaceutical and chemical research industries.

Molecular Structure and Properties

This compound is a substituted pyridine derivative with the molecular formula C₆H₇BrN₂O and a molecular weight of 203.04 g/mol .[1][2] Its structure, featuring a pyridine ring with bromo, methoxy, and amine substituents, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is key to its identification and use in further chemical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are essential for structural elucidation.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Experimental Data:

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) on a 400 MHz instrument.[2] The observed chemical shifts (δ) are presented in the table below.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.67Doublet (d)5.61HH-6
6.26Doublet (d)5.61HH-5
3.90Singlet (s)-3H-OCH₃

Interpretation:

The two doublets at 7.67 and 6.26 ppm are characteristic of two coupled protons on a pyridine ring. The downfield shift of the H-6 proton is attributed to the deshielding effect of the adjacent nitrogen atom. The upfield shift of the H-5 proton is consistent with its position relative to the electron-donating amino and methoxy groups. The singlet at 3.90 ppm with an integration of 3H is unequivocally assigned to the protons of the methoxy group.

¹³C NMR Spectroscopy

Predicted Data and Interpretation:

The following table outlines the predicted ¹³C NMR chemical shifts. These predictions are based on established chemical shift ranges for substituted pyridines.

Predicted Chemical Shift (δ) ppmCarbon AssignmentRationale
~160C-2Attached to electron-withdrawing nitrogen and electron-donating methoxy group.
~105C-3Attached to bromine, which has a moderate deshielding effect.
~155C-4Attached to the strongly electron-donating amino group.
~100C-5Shielded by the adjacent amino group.
~145C-6Deshielded by the adjacent nitrogen atom.
~55-OCH₃Typical range for a methoxy group attached to an aromatic ring.

The predicted spectrum shows six distinct signals for the six carbon atoms in the molecule, as expected from its asymmetric structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Data:

Electrospray ionization mass spectrometry (ESI-MS) of this compound shows a prominent peak for the protonated molecule.

m/zIon
203.09[M+H]⁺

Interpretation:

The observed mass-to-charge ratio of 203.09 for the [M+H]⁺ ion is consistent with the calculated molecular weight of 203.04 g/mol for this compound.[2] The presence of bromine would also lead to a characteristic isotopic pattern, with a second peak at [M+H+2]⁺ of nearly equal intensity, which is a key diagnostic feature for bromine-containing compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. While an experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups.

Predicted Data and Interpretation:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400-3250N-H (amine)Asymmetric and symmetric stretching (two bands expected for a primary amine)[3][4]
3100-3000C-H (aromatic)Stretching
1650-1580N-H (amine)Bending[3][4]
1600-1450C=C and C=N (aromatic ring)Stretching
1335-1250C-N (aromatic amine)Stretching[3][4]
1250-1020C-O (methoxy)Asymmetric stretching
~1050C-O (methoxy)Symmetric stretching
910-665N-H (amine)Wagging[3][4]

The presence of two distinct N-H stretching bands would confirm the primary amine functionality. The various C-H, C=C, C=N, C-N, and C-O vibrations would provide further evidence for the overall molecular structure.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on the use of standardized and well-defined experimental procedures.

NMR Data Acquisition (General Protocol)
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[5]

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[5]

  • Acquisition: Acquire the ¹H spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). For ¹³C NMR, a proton-decoupled sequence is typically used with a larger number of scans to achieve a good signal-to-noise ratio.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using a reference standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry Data Acquisition (General Protocol for ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (typically in the low µg/mL to ng/mL range) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to separate them based on their mass-to-charge ratio.[6]

  • Detection: Detect the ions and generate the mass spectrum.

FT-IR Data Acquisition (General Protocol using ATR)
  • Background Spectrum: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal to account for atmospheric and instrumental absorptions.[7]

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal and ensure good contact using the pressure arm.

  • Sample Spectrum: Acquire the infrared spectrum of the sample.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Visualizations

Molecular Structure of this compound

Caption: 2D structure of this compound.

Spectroscopic Analysis Workflow

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity IR->Structure

Caption: General workflow for spectroscopic analysis.

References

A Comprehensive Technical Guide to the Purity, Stability, and Storage of 3-Bromo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 3-Bromo-2-methoxypyridin-4-amine, a crucial building block in modern medicinal chemistry and drug development. The integrity of such intermediates is paramount; their purity and stability directly impact reaction yields, impurity profiles, and the ultimate quality of the final active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into maintaining the quality of this vital reagent from receipt to use.

Chapter 1: Physicochemical Profile

Understanding the fundamental properties of this compound (CAS No: 215364-86-6) is the first step toward ensuring its proper handling and use. The molecule's structure, featuring a substituted pyridine ring, imparts specific characteristics that dictate its behavior and stability.

The presence of an amine group, a methoxy ether, and a bromine atom on the pyridine core creates a unique electronic and steric environment. The amine group at the 4-position and the methoxy group at the 2-position are electron-donating, activating the ring, while the bromine at the 3-position is an electron-withdrawing group. This configuration influences the compound's reactivity, polarity, and potential degradation pathways.

PropertyValueSource(s)
CAS Number 215364-86-6[1][2]
Molecular Formula C₆H₇BrN₂O[2]
Molecular Weight 203.04 g/mol [1]
Appearance Off-white to light yellow solid; may also be a low-melting solid or liquid[1][3]
Purity (Typical) ≥95-97%[1][2]
Predicted Boiling Point 305.7 ± 37.0 °C[3]
Predicted Density 1.622 ± 0.06 g/cm³[3]

Chapter 2: Purity Assessment and Analytical Control

For synthetic intermediates like this compound, purity is not merely a number—it is a predictor of success in subsequent synthetic steps.[4] Impurities can lead to unwanted side reactions, difficult purifications, and compromised final product quality. Therefore, a robust analytical plan to verify purity upon receipt and before use is essential.

Common Analytical Methodologies

A multi-faceted approach is recommended for the comprehensive analysis of this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity determination of non-volatile organic molecules. A reversed-phase method is typically suitable for this compound. HPLC methods can effectively quantify the main component and separate it from process-related impurities or degradation products.[5][6]

  • Gas Chromatography (GC): For assessing volatile impurities or as an alternative to HPLC, GC with a flame ionization detector (FID) is a powerful tool.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides structural confirmation and can detect impurities with distinct proton signals. Data for related compounds is publicly available and can serve as a reference.[8]

  • Mass Spectrometry (MS): Coupled with LC or GC, MS confirms the molecular weight of the compound and helps in identifying unknown impurities.

Experimental Protocol 2.1: Purity Determination by Reversed-Phase HPLC

This protocol describes a general method for determining the purity of this compound. It should be validated internally for specific instrumentation and applications.

1. Instrumentation and Materials:

  • HPLC system with UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 5% B (re-equilibration)

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of diluent to achieve a concentration of ~1 mg/mL.

  • Vortex/sonicate to ensure complete dissolution.

  • Filter through a 0.45 µm syringe filter before injection.

4. System Suitability:

  • Perform five replicate injections of the standard solution.

  • The relative standard deviation (RSD) for the peak area should be ≤2.0%.

  • The tailing factor for the main peak should be ≤2.0.

5. Analysis and Calculation:

  • Inject the prepared sample.

  • Calculate purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of Analytical Workflow

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_report Data Processing & Reporting start Receive Compound weigh Weigh Sample start->weigh dissolve Dissolve in Diluent weigh->dissolve filter Filter Sample (0.45 µm) dissolve->filter hplc Inject into HPLC/GC filter->hplc data Acquire Chromatogram hplc->data integrate Integrate Peaks data->integrate calculate Calculate % Area Purity integrate->calculate report Generate Certificate of Analysis calculate->report

Caption: Figure 1. A typical workflow for the purity verification of chemical intermediates.

Chapter 3: Chemical Stability and Degradation Profile

Substituted pyridines can be susceptible to degradation, and understanding these liabilities is key to preventing potency loss and the formation of problematic impurities.[9] For this compound, the primary concerns are sensitivity to atmospheric conditions.

  • Oxidative Degradation: The electron-rich pyridine ring, further activated by the amine substituent, is susceptible to oxidation. This can be exacerbated by exposure to air and light. Degradation may involve the formation of N-oxides or other oxidized species.[10]

  • Hygroscopicity: The presence of the polar amine group suggests the compound may be hygroscopic, readily absorbing atmospheric moisture. While not a degradation pathway itself, absorbed water can facilitate other hydrolytic or oxidative reactions.

  • Photosensitivity: Aromatic amines are often sensitive to light, which can catalyze oxidative processes, leading to discoloration (e.g., turning from off-white to yellow or brown) and degradation.

  • Thermal Stability: While the predicted boiling point is high, prolonged exposure to elevated temperatures can accelerate underlying degradation reactions.

Visualization of Potential Degradation Sites

The diagram below highlights the chemically reactive sites on the molecule that are most susceptible to degradation.

Caption: Figure 2. Potential reactive sites for degradation on the this compound molecule.

Chapter 4: Recommended Storage and Handling Protocols

Based on the compound's chemical nature and known sensitivities of related pyridines, strict storage and handling protocols are necessary to preserve its integrity. The primary goal is to mitigate exposure to air, moisture, light, and heat.[11][12]

ConditionShort-Term Storage (Working Supply)Long-Term Storage (Stock)Rationale
Temperature 2–8 °C (Refrigerated)2–8 °C or -20 °CSlows the rate of potential degradation reactions.[3]
Atmosphere Tightly sealed container, consider flushing with inert gas after openingUnder inert gas (Argon or Nitrogen)Prevents oxidation of the amine group by atmospheric oxygen.
Light Amber vial or stored in a dark place (e.g., cabinet)Amber, sealed ampoule or vial stored in the darkProtects against light-catalyzed degradation.
Moisture Tightly sealed container, store in a desiccator if possibleTightly sealed container, stored in a dry environmentPrevents absorption of atmospheric water (hygroscopicity).

Visualization of Storage Decision Logic

Storage_Decision_Logic start Compound Received duration Storage Duration? start->duration long_term Long-Term (>1 month) duration->long_term > 1 month short_term Short-Term (<1 month) duration->short_term < 1 month store_long Store at 2-8°C (or -20°C) under inert gas (Ar/N₂) in amber, tightly sealed vial. long_term->store_long store_short Store at 2-8°C in amber, tightly sealed vial. Use desiccator if opened frequently. short_term->store_short

Caption: Figure 3. Decision tree for selecting appropriate storage conditions.

Safe Handling

Given its hazard profile, appropriate personal protective equipment (PPE) is mandatory when handling this compound.[1]

  • Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

  • Personal Protective Equipment: Wear nitrile gloves, a lab coat, and chemical splash goggles.[12]

  • Hygiene: Wash hands thoroughly after handling. Change any contaminated clothing immediately.

Conclusion

The chemical integrity of this compound is a critical prerequisite for its successful application in research and development. Its purity is best assured through rigorous analytical testing via methods like HPLC. Its stability is maintained by strict adherence to storage protocols that protect it from atmospheric oxygen, moisture, and light. By implementing the guidelines outlined in this document, scientists can ensure the quality and reliability of this important chemical intermediate, leading to more consistent and successful experimental outcomes.

References

The Emergence of a Key Building Block: A Technical Guide to 3-Bromo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, Properties, and Ascending Role in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic importance of versatile heterocyclic building blocks cannot be overstated. Among these, 3-Bromo-2-methoxypyridin-4-amine has emerged as a pivotal intermediate, particularly in the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of this compound, from its chemical identity and synthesis to its significant applications in pharmaceutical research, with a particular focus on its role in the development of targeted protein degraders. While the precise moment of its initial discovery remains somewhat obscure in the annals of chemical literature, its contemporary value is unequivocally clear.

Physicochemical Properties and Identification

This compound is a substituted pyridine derivative with the chemical formula C₆H₇BrN₂O and a molecular weight of approximately 203.04 g/mol .[1][2] It is typically a yellow solid or oil, a characteristic that is consistently reported by various chemical suppliers.[1]

PropertyValueSource
CAS Number 215364-86-6[1][2]
Molecular Formula C₆H₇BrN₂O[1][2]
Molecular Weight 203.04 g/mol [1][2]
Appearance Yellow solid or oil[1]
Storage 2-8°C, protected from light[2]

Spectroscopic data is crucial for the unambiguous identification of this compound. The ¹H Nuclear Magnetic Resonance (NMR) spectrum provides characteristic signals for the protons on the pyridine ring and the methoxy group.

ProtonChemical Shift (δ)MultiplicityCoupling Constant (J)
Pyridine-H7.67 ppmdoublet5.6 Hz
Pyridine-H6.26 ppmdoublet5.6 Hz
Methoxy-H3.90 ppmsingletN/A
(Solvent: CDCl₃, Frequency: 400 MHz)[1]

A History Rooted in Application

The specific origins and first reported synthesis of this compound are not prominently documented in seminal, peer-reviewed publications. Its history is more accurately traced through its increasing appearance in the patent literature and its use as a crucial building block in the synthesis of novel therapeutic agents. The compound's CAS number, 215364-86-6, points to its relatively modern registration in chemical databases.

The rise in prominence of this molecule is intrinsically linked to the advancements in synthetic organic chemistry and the growing demand for highly functionalized heterocyclic intermediates in drug discovery. Pyridine derivatives, in general, are a well-established class of compounds with a wide range of biological activities. The specific substitution pattern of this compound, featuring a bromine atom, a methoxy group, and an amine group, offers multiple points for synthetic diversification, making it a valuable scaffold for combinatorial chemistry and lead optimization.

The Cornerstone of Synthesis: Electrophilic Bromination

The most widely adopted and efficient method for the synthesis of this compound is the electrophilic bromination of its precursor, 2-methoxypyridin-4-amine. This reaction is a classic example of electrophilic aromatic substitution on an activated pyridine ring.

The Reagent of Choice: N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is the preferred brominating agent for this transformation.[1] Its advantages over molecular bromine (Br₂) include its solid form, which is easier and safer to handle, and its ability to provide a low, steady concentration of electrophilic bromine, which often leads to higher selectivity and fewer side reactions.

The Reaction Unveiled: A Step-by-Step Protocol

The synthesis is typically carried out in a chlorinated solvent, with dichloromethane (DCM) being the most common choice.[1]

Step 1: Dissolution 2-Methoxypyridin-4-amine is dissolved in dichloromethane and the solution is cooled, typically to 0°C. This cooling is crucial to control the exothermicity of the reaction and to minimize the formation of potential byproducts.

Step 2: Addition of NBS N-Bromosuccinimide is added portion-wise to the cooled solution. This slow addition helps to maintain a low concentration of the reactive brominating species and allows for better temperature control.

Step 3: Reaction The reaction mixture is allowed to warm to room temperature and stirred for a period of time, typically a few hours, to ensure the completion of the bromination.[1]

Step 4: Work-up and Purification Upon completion, the reaction is quenched with water. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product can then be purified, for instance, by column chromatography, to yield the final product with high purity and in good yield (often exceeding 90%).[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification 2-methoxypyridin-4-amine 2-methoxypyridin-4-amine Dissolution Dissolution in DCM at 0°C 2-methoxypyridin-4-amine->Dissolution NBS N-Bromosuccinimide (NBS) Addition Portion-wise addition of NBS NBS->Addition DCM Dichloromethane (DCM) DCM->Dissolution Dissolution->Addition Stirring Stirring at room temperature Addition->Stirring Quenching Quenching with water Stirring->Quenching Extraction Extraction & Drying Quenching->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

A Modern Application: Fueling the PROTAC Revolution

The contemporary significance of this compound is most evident in its application as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This innovative therapeutic modality has the potential to target proteins that have been traditionally considered "undruggable."

This compound serves as a versatile scaffold for the elaboration of the target-binding or linker components of a PROTAC. The bromine atom is particularly useful for introducing further diversity through palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[3] The amine and methoxy groups can also be modified or can participate in hydrogen bonding interactions with the target protein or E3 ligase.

PROTAC_Structure Target_Binder Target Protein Binder Linker Linker Target_Binder->Linker PROTAC PROTAC Molecule E3_Ligase_Binder E3 Ligase Binder Linker->E3_Ligase_Binder Intermediate This compound (Scaffold) Intermediate->Target_Binder Functionalization via Suzuki, etc. Intermediate->Linker Linker Attachment

Caption: The role of this compound in constructing PROTACs.

Conclusion and Future Outlook

This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its formal discovery may not be a celebrated event, its utility is undeniable. The straightforward and high-yielding synthesis, coupled with its versatile chemical handles, has positioned it as a valuable intermediate for the construction of complex, biologically active molecules. Its growing importance in the burgeoning field of targeted protein degradation underscores its potential to contribute to the development of next-generation therapeutics. As researchers continue to explore new chemical space in the quest for novel medicines, the demand for and applications of this compound are poised to expand, solidifying its status as a key player in the ever-evolving landscape of pharmaceutical sciences.

References

The Strategic Utility of 3-Bromo-2-methoxypyridin-4-amine: A Technical Primer for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the success of a synthetic campaign. The pyridine scaffold, a cornerstone of numerous pharmaceuticals and functional materials, offers a rich canvas for molecular design. This guide provides an in-depth technical overview of 3-Bromo-2-methoxypyridin-4-amine (CAS No. 215364-86-6), a highly functionalized pyridine derivative poised for intricate molecular construction.[1] Its unique arrangement of a reactive bromine atom, an electron-donating methoxy group, and a nucleophilic amine function makes it a valuable intermediate for researchers, scientists, and drug development professionals. This document will elucidate its theoretical properties, reactivity, and potential applications, providing a framework for its effective utilization in the laboratory.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is critical for its effective handling, reaction optimization, and purification. While extensive experimental data for this compound is not widely published, we can infer and predict its characteristics based on its structure and available data for analogous compounds.

Core Physicochemical Properties

The interplay of the bromo, methoxy, and amino substituents on the pyridine ring governs the molecule's polarity, solubility, and reactivity.

PropertyValue / DescriptionSource / Rationale
CAS Number 215364-86-6[1]
Molecular Formula C₆H₇BrN₂O[1]
Molecular Weight 203.04 g/mol [2]
Appearance Yellow solid or oil. Described as a yellow solid upon synthesis and purification. Also available commercially as a liquid or low-melting solid.[2][3]
Purity Commercially available with ≥97% purity.[1]
Storage Store at room temperature.[1]
Spectroscopic Signature

The spectroscopic data provides a fingerprint for the molecule, allowing for its unambiguous identification and the monitoring of reactions.

1.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

A published synthesis of this compound provides the following ¹H NMR data in CDCl₃:

  • δ = 7.67 (d, J = 5.6 Hz, 1H) : This doublet corresponds to the proton at the C6 position of the pyridine ring, coupled to the proton at C5.

  • δ = 6.26 (d, J = 5.6 Hz, 1H) : This doublet is assigned to the proton at the C5 position, showing coupling to the C6 proton.

  • δ = 3.90 (s, 3H) : This singlet represents the three protons of the methoxy group at the C2 position.[2]

The absence of a signal for the amino protons suggests rapid exchange with residual water in the NMR solvent or deuteration.

1.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

1.2.3. Mass Spectrometry (MS)

A synthesis of this compound reported mass spectrometry data (ESI) with m/z 203.09 [M + 1]⁺, confirming the molecular weight of the compound.[2] This corresponds to the protonated molecule, accounting for the two common isotopes of bromine (⁷⁹Br and ⁸¹Br).

1.2.4. Infrared (IR) Spectroscopy

An experimental IR spectrum is not available in the reviewed literature. However, the expected characteristic absorption bands would include:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H stretching: Bands just below 3000 cm⁻¹ for the methoxy group and aromatic C-H bonds.

  • N-H bending: A band around 1600 cm⁻¹.

  • C=C and C=N stretching: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

  • C-O stretching: A strong band in the region of 1200-1250 cm⁻¹ for the aryl ether.

  • C-Br stretching: A band in the fingerprint region, typically below 600 cm⁻¹.

Synthesis and Purification

A reliable and high-yielding synthesis of this compound has been reported, making it an accessible building block for further chemical exploration.

Synthetic Protocol: Electrophilic Bromination

The most direct route involves the selective bromination of the electron-rich pyridine ring of 2-methoxypyridin-4-amine.

Reaction:

G cluster_0 Synthesis of this compound Reactant 2-Methoxypyridin-4-amine Product This compound Reactant->Product Reagent N-Bromosuccinimide (NBS) Dichloromethane (DCM) 0 °C to 25 °C

A straightforward electrophilic bromination.

Step-by-Step Methodology:

  • Dissolve 2-methoxypyridin-4-amine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.0 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature (around 25 °C) and stir for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, quench the reaction with ice-cold water.

  • Extract the product into DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.[2]

Purification:

The crude product can be purified by grinding with a mixture of n-pentane and ether to yield a yellow solid. Alternatively, for higher purity, column chromatography on silica gel using a petroleum ether/ethyl acetate gradient is effective.[2]

Chemical Reactivity and Synthetic Utility

The synthetic potential of this compound lies in the orthogonal reactivity of its functional groups. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, while the amino group can be functionalized through various amination and amidation reactions. The pyridine nitrogen also influences the ring's reactivity and can be protonated or alkylated.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 3-position is well-suited for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

3.1.1. Suzuki-Miyaura Coupling

This reaction is a powerful tool for forming C-C bonds between the pyridine core and various aryl or vinyl boronic acids or esters. The methoxy and amino groups can influence the electronic properties of the pyridine ring and, consequently, the efficiency of the coupling.

G cluster_main Suzuki-Miyaura Coupling Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A 3-Bromo-2-methoxy pyridin-4-amine C 3-Aryl-2-methoxy pyridin-4-amine A->C B Arylboronic Acid (R-B(OH)₂) B->C Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₃PO₄, Na₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O)

General workflow for Suzuki-Miyaura coupling.

Exemplary Protocol (Adapted from similar systems): [4]

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium phosphate (2.0-3.0 eq).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC).

  • After cooling, perform an aqueous work-up and extract the product with an organic solvent like ethyl acetate.

  • Purify the crude product by column chromatography.

3.1.2. Buchwald-Hartwig Amination

While the molecule already possesses an amino group, the bromine atom can be displaced by another amine via the Buchwald-Hartwig amination, leading to 3,4-diaminopyridine derivatives. This would require protection of the existing 4-amino group.

G cluster_workflow Buchwald-Hartwig Amination Catalytic Cycle A Pd(0) Catalyst B Oxidative Addition A->B C Pd(II) Complex B->C D Amine Coordination & Deprotonation C->D E Pd(II)-Amido Complex D->E F Reductive Elimination E->F F->A Regeneration G C-N Coupled Product F->G Reactants Ar-Br + R₂NH Reactants->B Base Base Base->D

Catalytic cycle of the Buchwald-Hartwig amination.

Considerations for Implementation: [5][6]

  • Catalyst and Ligand: A palladium precursor (e.g., Pd₂(dba)₃) and a sterically hindered phosphine ligand (e.g., XPhos, SPhos) are typically required for efficient coupling with heteroaryl halides.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are preferred.

3.1.3. Sonogashira Coupling

The Sonogashira coupling enables the introduction of an alkyne moiety at the 3-position, a valuable functional group for further transformations, including click chemistry or the synthesis of extended π-systems. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[7]

Potential Applications in Drug Discovery and Materials Science

The structural motifs accessible from this compound are prevalent in various fields of chemical research.

Kinase Inhibitors

Substituted pyridines are a common core in many kinase inhibitors. The ability to introduce diverse aryl groups at the 3-position via Suzuki coupling allows for the exploration of structure-activity relationships (SAR) by probing the hydrophobic pockets of kinase active sites. The 4-amino group can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase.

Protein Degraders (PROTACs)

This compound is marketed as a "Protein Degrader Building Block," suggesting its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The this compound scaffold could be elaborated to incorporate a ligand for an E3 ligase (e.g., VHL or Cereblon) on one side and a ligand for a protein of interest on the other, connected by a linker.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]

  • Precautionary Codes: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a strategically functionalized building block with significant potential for the synthesis of complex organic molecules. Its amenability to palladium-catalyzed cross-coupling reactions, coupled with the presence of other modifiable functional groups, makes it a valuable asset for medicinal chemists and materials scientists. While a comprehensive experimental dataset for all its properties is still emerging, the available synthetic procedures and the predictable reactivity of its constituent parts provide a solid foundation for its application in advanced research and development projects.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and biologically active molecules.[1][2][3] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its aqueous solubility, make it a "privileged scaffold" for the development of novel therapeutics.[2][3] Among the vast landscape of pyridine derivatives, 4-amino-2-methoxypyridines are of particular interest. The strategic placement of the amino and methoxy groups enhances the molecule's reactivity and allows for the fine-tuning of its electronic and lipophilic character, making it an invaluable building block in the synthesis of complex pharmaceutical agents.[4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl and hetero-biaryl linkages.[5][6] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers mild reaction conditions, broad functional group tolerance, and the use of generally low-toxicity reagents.[7][8]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-Bromo-2-methoxypyridin-4-amine in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into overcoming the unique challenges associated with the coupling of electron-rich and potentially coordinating pyridine substrates.

Core Principles: Mechanistic Insights into the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex. This step forms a Pd(II) intermediate.[6][9] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[6]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid or boronic ester) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the organoboron compound.[11]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[9][10]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges in Coupling Aminopyridines

The Suzuki-Miyaura coupling of aminopyridines like this compound presents specific challenges. The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[12] Furthermore, the electron-donating nature of the amino and methoxy groups can decrease the reactivity of the C-Br bond towards oxidative addition.[12] Careful selection of the catalyst system, particularly the ligand, is crucial to mitigate these effects. Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic activity.[12]

Experimental Protocols

General Considerations
  • Reagents: All reagents should be of high purity. Boronic acids can be prone to decomposition and should be stored under an inert atmosphere.[13] Boronic esters, such as pinacol esters, offer greater stability.[12][13]

  • Solvents: Solvents should be anhydrous and degassed to prevent catalyst deactivation and side reactions.[12] Common solvent systems include mixtures of toluene, 1,4-dioxane, or THF with water.[5]

  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.[8][12]

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a robust starting point for the coupling of various arylboronic acids with this compound.

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • In a separate vial, dissolve palladium(II) acetate and SPhos in the 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by the water.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of Reaction Conditions

The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency of the Suzuki-Miyaura coupling. The following table summarizes various conditions reported for the coupling of substituted bromopyridines, providing a comparative overview.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85A classic system, effective for some substrates.[14]
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018GoodEffective for challenging aminopyridine substrates.[14]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854GoodA general and reliable procedure for halo-aromatics.[15]
Pd(OAc)₂ / PPh₃K₂CO₃Toluene / H₂O10012-24Moderate to GoodA cost-effective system.[16]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Catalyst inhibition/deactivation- Low reactivity of the C-Br bond- Insufficient reaction temperature or time- Switch to a more electron-rich, bulky ligand (e.g., XPhos, RuPhos).[12]- Increase catalyst loading (e.g., to 3-5 mol%).[12]- Ensure adequate degassing of solvents and use of an inert atmosphere.[12]- Increase reaction temperature and/or extend reaction time.
Protodeboronation of Boronic Acid - Hydrolysis of the boronic acid, especially with heteroaryl boronic acids.- Use a boronic ester (e.g., pinacol or MIDA ester) which is more stable to hydrolysis.[12]- Minimize the amount of water in the reaction or conduct under anhydrous conditions.[12]- Use a milder base if compatible with the reaction.[12]
Formation of Homocoupled Byproducts - Oxidative homocoupling of the boronic acid.- Ensure rigorous exclusion of oxygen.- Optimize the reaction temperature and time to minimize side reactions.
Dehalogenation of Starting Material - Presence of hydride sources.- Ensure solvents are free from hydride impurities.[12]- Optimize reaction time to avoid prolonged heating.[12]

References

Application Note & Protocols: 3-Bromo-2-methoxypyridin-4-amine as a Versatile Building Block for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. A key strategy in medicinal chemistry is the use of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets. The 2-aminopyridine motif is one such scaffold, renowned for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. This guide details the utility of 3-bromo-2-methoxypyridin-4-amine as a premier building block for constructing diverse libraries of kinase inhibitors. We provide its physicochemical properties, a robust synthesis protocol, and detailed methodologies for its derivatization via modern cross-coupling reactions, alongside insights into the structure-activity relationships that guide the design of potent and selective inhibitors.

Introduction: The Strategic Value of the Scaffold

The pursuit of novel kinase inhibitors requires building blocks that offer both a reliable anchor point for target engagement and a versatile handle for chemical diversification. This compound (CAS: 215364-86-6) is an exemplary scaffold that fulfills these criteria. Its structure is pre-organized for effective kinase inhibition:

  • The Hinge-Binding Moiety: The 2-aminopyridine core is a bioisostere of the adenine base in ATP and is a cornerstone of many FDA-approved kinase inhibitors.[1][2] The endocyclic pyridine nitrogen acts as a hydrogen bond acceptor, while the exocyclic C4-amine serves as a hydrogen bond donor, together forming a canonical binding pattern with the kinase hinge region.

  • The Diversification Handle: The bromine atom at the C3 position is an exceptionally versatile synthetic handle. It is strategically positioned to allow for the introduction of various substituents via palladium-catalyzed cross-coupling reactions.[3] These substituents can extend into the solvent-exposed region or a deeper hydrophobic pocket, enabling the modulation of potency, selectivity, and pharmacokinetic properties.[4][5]

  • The Modulating Methoxy Group: The C2-methoxy group serves to fine-tune the electronics and conformation of the pyridine ring, potentially enhancing binding affinity and metabolic stability.

This document serves as a practical guide for researchers, providing validated protocols for the synthesis and application of this high-value building block in drug discovery campaigns.

Physicochemical Properties
PropertyValueReference
CAS Number 215364-86-6[6][7]
Molecular Formula C₆H₇BrN₂O[6][7]
Molecular Weight 203.04 g/mol [6]
Appearance Yellow solid[6]
Purity Typically ≥97%[7]

Synthesis of this compound

The most direct and high-yielding synthesis involves the regioselective bromination of the commercially available precursor, 2-methoxypyridin-4-amine. The electron-donating nature of the amine and methoxy groups activates the pyridine ring towards electrophilic aromatic substitution, with the C3 position being sterically and electronically favored.

G cluster_0 Synthesis Workflow start 2-Methoxypyridin-4-amine reagent N-Bromosuccinimide (NBS) Dichloromethane (DCM), 0°C to RT start->reagent Reaction purification Aqueous Workup & Purification reagent->purification product This compound purification->product Isolation

Caption: Workflow for the synthesis of the target building block.

Protocol 2.1: Synthesis via Electrophilic Bromination

This protocol describes the synthesis of this compound from 2-methoxypyridin-4-amine.

Materials:

  • 2-Methoxypyridin-4-amine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Ice-cold water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • n-Pentane and Diethyl ether

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 2-methoxypyridin-4-amine (e.g., 20.0 g, 161.2 mmol) in anhydrous dichloromethane (200 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add N-bromosuccinimide (28.6 g, 161.2 mmol) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by adding ice-cold water (100 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 150 mL).

  • Combine the organic layers and wash sequentially with water (100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be ground with a solvent mixture of n-pentane and diethyl ether to precipitate the desired compound as a yellow solid.[6] Filter the solid and dry under vacuum. Typical yields are in the range of 90-96%.[6]

Causality Note: NBS is chosen as the brominating agent because it is a mild, solid reagent that is easier and safer to handle than liquid bromine. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve the starting material. The low temperature at the start helps to control the reaction's exothermicity and improve regioselectivity.

Application in Kinase Inhibitor Synthesis

The C3-bromo substituent is the key to diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are the workhorse methods for this purpose. These reactions allow for the precise and efficient formation of C-C and C-N bonds, respectively, enabling the construction of vast chemical libraries from a single, common intermediate.

G cluster_0 Library Synthesis from Core Scaffold scaffold This compound suzuki_product C3-Aryl/Heteroaryl Derivative (Kinase Inhibitor Library) scaffold->suzuki_product Suzuki Coupling [Pd Catalyst, Base] buchwald_product C3-Amino Derivative (Kinase Inhibitor Library) scaffold->buchwald_product Buchwald-Hartwig Amination [Pd Catalyst, Base, Ligand] suzuki_reagent R¹-B(OH)₂ (Boronic Acid) suzuki_reagent->suzuki_product buchwald_reagent R²-NH-R³ (Amine) buchwald_reagent->buchwald_product

Caption: Diversification of the core scaffold using cross-coupling reactions.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for coupling an aryl or heteroaryl boronic acid to the C3 position.

Materials:

  • This compound (1.0 eq)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 5 mol%)

  • Base (e.g., 2M aqueous Na₂CO₃ or K₂CO₃, 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane or Toluene/Ethanol mixture)

Procedure:

  • To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk flask), add this compound (e.g., 203 mg, 1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (if solid, e.g., K₂CO₃, 414 mg, 3.0 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas (N₂ or Argon) three times.

  • Add the degassed solvent (e.g., 5 mL of dioxane) and the aqueous base (if using a solution, e.g., 1.5 mL of 2M Na₂CO₃).

  • Heat the reaction mixture to 85-100 °C and stir for 4-12 hours. The reaction can also be performed in a microwave reactor at 120-150 °C for 15-30 minutes for accelerated results.[8]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired coupled product.

Causality Note: The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition into the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond. The base is required to activate the boronic acid, forming a more nucleophilic boronate species to facilitate transmetalation.[9]

Protocol 3.2: Buchwald-Hartwig Amination

This protocol describes the formation of a C-N bond at the C3 position, coupling the scaffold with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos or BINAP, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃), 1.4 eq)

  • Solvent (e.g., Toluene or 1,4-Dioxane, anhydrous and degassed)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., 18 mg, 0.02 mmol), the phosphine ligand (e.g., 19 mg, 0.04 mmol), and the base (e.g., NaOt-Bu, 135 mg, 1.4 mmol).

  • Add this compound (203 mg, 1.0 mmol).

  • Add the anhydrous, degassed solvent (5 mL) via syringe.

  • Finally, add the amine (1.2 mmol) via syringe. If the amine is a solid, it can be added along with the other solids in Step 2.

  • Heat the reaction mixture to 90-110 °C and stir for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and quench carefully with water.

  • Filter the mixture through Celite. Wash the filtrate with brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Note: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base like NaOt-Bu to deprotonate the amine, forming a palladium-amido complex.[10][11] Sterically hindered phosphine ligands (like XPhos) are crucial as they promote the rate-limiting reductive elimination step and stabilize the active Pd(0) catalyst.[11][12]

Kinase Inhibition and Structure-Activity Relationship (SAR)

The ultimate goal of synthesizing derivatives from this scaffold is to achieve potent and selective inhibition of a target kinase. Kinase inhibitors are broadly classified into several types, with Type I and Type II being the most common for ATP-competitive drugs.

  • Type I Inhibitors bind to the active conformation of the kinase (DFG-in).[13]

  • Type II Inhibitors bind to and stabilize an inactive conformation (DFG-out), often accessing an additional hydrophobic pocket adjacent to the ATP site. This can lead to greater selectivity.[13][14][15]

The this compound scaffold is versatile enough to serve as a foundation for both types.

G cluster_0 Kinase Binding Modes cluster_1 SAR of the Scaffold type1 Type I Inhibitor Binds to Active 'DFG-in' Conformation Competes directly with ATP type2 Type II Inhibitor Binds to Inactive 'DFG-out' Conformation Occupies ATP site + Allosteric Pocket Often higher selectivity scaffold C4-Amine C2-Methoxy & Pyridine-N C3-Substituent (R) desc_hinge Hinge Binding Region (H-bond donor/acceptor) Critical for affinity scaffold:f0->desc_hinge Interacts with scaffold:f1->desc_hinge Interacts with desc_selectivity Selectivity & Potency Region (Targets hydrophobic pockets) Modulates PK properties scaffold:f2->desc_selectivity Projects into

Caption: Conceptual overview of kinase inhibitor types and SAR principles.

SAR Insights

The following table summarizes general SAR principles for kinase inhibitors based on the 2,4-disubstituted pyridinamine core.

PositionFunctionTypical Substituents & Rationale
C4-Amine Hinge Binding Generally unsubstituted (NH₂). Forms a critical hydrogen bond with the kinase hinge backbone. N-alkylation is usually detrimental to hinge binding.
Pyridine-N Hinge Binding Acts as the primary hydrogen bond acceptor. Its position is critical for mimicking the N1 of adenine.
C2-Methoxy Affinity & Properties The methoxy group provides steric bulk and electronic influence, potentially improving binding and metabolic stability. Can be replaced with other small alkoxy groups (e.g., ethoxy).[16]
C3-Position (R) Potency, Selectivity, PK Aryl/Heteroaryl Groups: Can form π-stacking interactions or access hydrophobic pockets. Substitutions on these rings can be used to "grow" the molecule towards specific residues.[4][5]
Flexible Linkers with Basic Amines: Often used to add a basic handle that forms a salt bridge with an acidic residue (e.g., Asp in the DFG motif), a hallmark of many Type II inhibitors. Also improves aqueous solubility.[5]
Bulky, Hydrophobic Groups: Designed to occupy the allosteric pocket adjacent to the ATP site, characteristic of Type II inhibitors.[15]

By systematically varying the substituent at the C3 position using the protocols described above, researchers can conduct robust SAR studies to optimize their compounds for a specific kinase target, ultimately leading to the identification of potent and selective drug candidates.

References

Application Notes & Protocols: Strategic Synthesis of PROTACs Utilizing 3-Bromo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Proteolysis Targeting Chimeras (PROTACs) incorporating the versatile 3-Bromo-2-methoxypyridin-4-amine scaffold. PROTACs are a transformative therapeutic modality that co-opts the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[][2] The rational design of the linker component is critical to the efficacy of a PROTAC, profoundly influencing the formation and stability of the key ternary complex (POI-PROTAC-E3 Ligase).[3] This guide details a strategic, step-by-step protocol for the synthesis of a PROTAC, highlighting the utility of this compound as a core building block for linker assembly. We will delve into the underlying chemical principles, provide detailed experimental procedures, and outline robust methods for characterization and troubleshooting.

Introduction: The Central Role of the Linker in PROTAC Design

PROTACs are heterobifunctional molecules composed of three distinct parts: a "warhead" that binds to a target protein, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[][2][4] This elegant mechanism allows for the catalytic degradation of target proteins, offering significant advantages over traditional occupancy-based inhibitors.[4]

The linker is not merely a passive spacer; its composition, length, and attachment points are critical determinants of a PROTAC's biological activity.[2][3][4] It must orient the warhead and the E3 ligase ligand in a conformation that is conducive to the formation of a stable and productive ternary complex. The this compound scaffold is a particularly valuable building block for PROTAC synthesis. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of the warhead or a portion of the linker. The amine group offers a convenient point for amide bond formation or other conjugations to connect to the E3 ligase ligand. The methoxypyridine core itself can contribute to the overall physicochemical properties of the final PROTAC molecule, such as solubility and cell permeability.

PROTAC_Structure cluster_PROTAC PROTAC Molecule POI Protein of Interest (Target) E3 E3 Ubiquitin Ligase Warhead Warhead Ligand Warhead->POI Binds Linker Linker (e.g., from 3-Bromo-2- methoxypyridin-4-amine) Warhead->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligand->E3 Recruits

Figure 1: General structure of a PROTAC molecule.

Synthetic Strategy and Protocol

This protocol outlines a modular synthetic approach. We will first couple a linker precursor to the this compound core via a Suzuki coupling. The resulting intermediate will then be coupled to a von Hippel-Lindau (VHL) E3 ligase ligand, a frequently utilized recruiter in PROTAC development.[5] Finally, the warhead will be attached to complete the PROTAC synthesis.

Materials and Reagents
ReagentSupplierPurityNotes
This compoundCommercially available>97%
4-(Boc-aminomethyl)phenylboronic acid pinacol esterCommercially available>95%Linker precursor
(S,R,S)-AHPC-C3-COOH (VHL Ligand Precursor)Commercially available>95%
Ibrutinib-NH2 (Warhead Precursor)Custom Synthesis>95%Amine-functionalized BTK inhibitor
Pd(dppf)Cl2Commercially available>98%Palladium catalyst for Suzuki coupling
Sodium Carbonate (Na2CO3)Commercially available>99%Base for Suzuki coupling
HATUCommercially available>98%Amide coupling agent
N,N-Diisopropylethylamine (DIPEA)Commercially available>99%Base for amide coupling
Trifluoroacetic acid (TFA)Commercially availableReagent GradeFor Boc deprotection
DioxaneCommercially availableAnhydrousSolvent for Suzuki coupling
N,N-Dimethylformamide (DMF)Commercially availableAnhydrousSolvent for amide coupling
Dichloromethane (DCM)Commercially availableAnhydrousSolvent for deprotection and workup
Ethyl Acetate (EtOAc)Commercially availableHPLC GradeFor extraction and chromatography
HexanesCommercially availableHPLC GradeFor chromatography
Saturated aq. Sodium Bicarbonate (NaHCO3)Lab Prepared-For workup
BrineLab Prepared-For work-up
Anhydrous Sodium Sulfate (Na2SO4)Commercially available-Drying agent

Synthetic Workflow Diagram

Synthesis_Workflow A 3-Bromo-2-methoxy pyridin-4-amine C Intermediate 1 (Pyridinamine-Linker) A->C Suzuki Coupling B Linker Precursor (Boronic Ester) B->C E Intermediate 2 (Pyridinamine-Linker-VHL) C->E Amide Coupling D VHL Ligand Precursor D->E G Final PROTAC E->G Amide Coupling F Warhead (Ibrutinib-NH2) F->G

Figure 2: High-level synthetic workflow for PROTAC assembly.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Intermediate 1 (Suzuki Coupling)

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq), 4-(Boc-aminomethyl)phenylboronic acid pinacol ester (1.1 eq), Pd(dppf)Cl2 (0.05 eq), and Na2CO3 (3.0 eq).

  • Add a 3:1 mixture of Dioxane:Water (0.1 M solution based on the limiting reagent).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

    • Scientist's Note: The Suzuki coupling is a robust method for forming C-C bonds. The use of a palladium catalyst and a base is essential for the catalytic cycle. The reaction progress should be monitored by LC-MS to ensure the consumption of the starting materials.

  • Cool the reaction to room temperature. Dilute with EtOAc and water.

  • Separate the organic layer, and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (EtOAc/Hexanes gradient) to yield Intermediate 1 .

Step 2: Boc Deprotection of Intermediate 1

  • Dissolve Intermediate 1 (1.0 eq) in DCM (0.1 M).

  • Add TFA (10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Scientist's Note: The Boc protecting group is acid-labile. TFA is a strong acid commonly used for this deprotection. The reaction can be monitored by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and concentrate again (2x) to remove excess TFA. The resulting amine-TFA salt is used directly in the next step.

Step 3: Synthesis of Intermediate 2 (Amide Coupling with VHL Ligand)

  • To a solution of the deprotected Intermediate 1 (1.0 eq) and (S,R,S)-AHPC-C3-COOH (1.05 eq) in anhydrous DMF (0.1 M), add HATU (1.2 eq) and DIPEA (4.0 eq).

  • Stir the reaction at room temperature for 4-6 hours.

    • Scientist's Note: HATU is an efficient coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to neutralize the TFA salt and facilitate the reaction. Monitor by LC-MS.

  • Dilute the reaction with EtOAc and wash with saturated aq. NaHCO3 (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography (DCM/Methanol gradient) to yield Intermediate 2 .

Step 4: Final PROTAC Synthesis (Amide Coupling with Warhead)

  • A similar amide coupling procedure as in Step 3 is followed.

  • To a solution of Intermediate 2 (1.0 eq) and Ibrutinib-NH2 (1.1 eq) in anhydrous DMF (0.1 M), add HATU (1.2 eq) and DIPEA (4.0 eq).

  • Stir the reaction at room temperature for 12-16 hours.

  • Work-up and purification are performed as described in Step 3. The final PROTAC is typically purified by preparative HPLC to ensure high purity.

Characterization of the Final PROTAC

Thorough characterization is crucial to confirm the identity, purity, and stability of the synthesized PROTAC.[6]

TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for all three components (pyridinamine-linker, VHL ligand, and warhead). Integration values should correspond to the expected number of protons for each signal.
¹³C NMR Confirms the carbon framework of the molecule.
LC-MS (ESI) A single major peak in the chromatogram indicates purity. The mass spectrum should show the [M+H]⁺ or other relevant adducts corresponding to the calculated molecular weight of the PROTAC.[6]
High-Resolution MS Provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule.
HPLC Purity Purity should be >95% for biological assays.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Suzuki coupling Inactive catalyst, poor quality reagents, insufficient heating.Use fresh catalyst and anhydrous solvents. Ensure the reaction is truly under an inert atmosphere. Increase reaction time or temperature if necessary.
Incomplete amide coupling Insufficient activation of the carboxylic acid, steric hindrance, moisture.Use fresh coupling reagents (HATU). Ensure anhydrous conditions. Increase reaction time or use a different coupling reagent (e.g., HBTU, COMU).
Multiple byproducts Side reactions, decomposition of starting materials or product.Re-evaluate reaction conditions (temperature, base). Ensure the purity of starting materials. Optimize purification methods.
Difficulty in purification Poor solubility, similar polarity of product and impurities.Use a different solvent system for chromatography. Consider reverse-phase HPLC for final purification.

Mechanism of Action

Once synthesized and purified, the PROTAC exerts its biological effect by inducing the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[]

MoA cluster_Cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 3: Mechanism of Action of a PROTAC molecule.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Bromo-2-methoxypyridin-4-amine

In the landscape of modern medicinal chemistry and drug development, the strategic deployment of highly functionalized heterocyclic building blocks is paramount. This compound, a readily available pyridinone derivative, has emerged as a cornerstone scaffold for the synthesis of a diverse array of complex molecules. Its unique substitution pattern—featuring a nucleophilic amine, a coordinating methoxy group, and a reactive bromine atom—renders it an exceptionally versatile substrate for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the key considerations and detailed protocols for leveraging this powerful building block in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, enabling researchers to unlock its full synthetic potential.

The pyridine core is a privileged structure in pharmacology, and the specific arrangement of substituents on this compound offers a trifecta of synthetic handles. The bromine atom at the 3-position serves as a prime site for palladium-catalyzed C-C and C-N bond formation. The 4-amino group can act as a directing group, a point for further derivatization, or a key pharmacophoric element. Meanwhile, the 2-methoxy group sterically and electronically influences the reactivity of the adjacent bromine, a crucial factor in catalyst and ligand selection. Understanding these intrinsic properties is the first step toward designing robust and high-yielding cross-coupling strategies.

PART 1: Mechanistic Considerations in Palladium-Catalyzed Cross-Coupling of Substituted Pyridines

A foundational understanding of the catalytic cycle is essential for troubleshooting and optimizing cross-coupling reactions. While the specifics vary for each named reaction, a generalized cycle provides a coherent framework. The catalytic cycle typically involves a Pd(0)/Pd(II) redox couple.[1]

The Generalized Catalytic Cycle
  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step and results in a Pd(II) intermediate. The electron-rich nature of the pyridine ring and the presence of the methoxy and amino groups can influence the rate of this step.

  • Transmetalation (for Suzuki and Sonogashira): In Suzuki reactions, an organoboron species, activated by a base, transfers its organic group to the palladium center.[2] In Sonogashira couplings, a copper(I) acetylide, formed in situ, undergoes transmetalation with the palladium complex.[2]

  • Amine Coordination and Deprotonation (for Buchwald-Hartwig): For C-N bond formation, the amine coupling partner coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.[3]

  • Migratory Insertion (for Heck): In the Heck reaction, an alkene coordinates to the Pd(II) complex and subsequently inserts into the Pd-C bond.[4]

  • Reductive Elimination: This final step involves the formation of the new C-C or C-N bond and the regeneration of the Pd(0) catalyst, which then re-enters the catalytic cycle.[3]

Key Challenges with this compound

The 4-amino and 2-methoxy groups, while synthetically useful, can present challenges. The pyridine nitrogen and the exocyclic amine can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes. This necessitates the careful selection of ligands that can effectively compete with the substrate's coordinating sites and promote the desired catalytic turnover. Sterically hindered and electron-rich phosphine ligands have proven particularly effective in mitigating these issues.[1]

PART 2: Detailed Application Notes and Protocols

The following protocols are designed to serve as robust starting points for the cross-coupling of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a premier method for constructing biaryl and hetero-biaryl linkages, which are prevalent in many pharmaceutical agents.

Reaction Principle: This reaction couples this compound with an organoboron compound (boronic acid or boronate ester) in the presence of a palladium catalyst and a base.[2]

Data Presentation: Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692
3(2,6-dichloropyridin-3-yl)boronic acidPd(PPh₃)₂Cl₂ (5)-Na₂CO₃ (2)Dioxane10016Not Specified[5]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the anhydrous and degassed 1,4-dioxane and water via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Suzuki-Miyaura Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - this compound - Arylboronic Acid - Base - Catalyst add_solids Add Solid Reagents reagents->add_solids glassware Dry Glassware inert Assemble under Inert Gas glassware->inert inert->add_solids solvent Degas Solvent add_solvent Add Degassed Solvent solvent->add_solvent add_solids->add_solvent heat Heat and Stir add_solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor cool Cool to Room Temp monitor->cool extract Liquid-Liquid Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl and heteroaryl amines, which are key components of numerous pharmaceuticals.[3][6]

Reaction Principle: This reaction involves the palladium-catalyzed coupling of this compound with a primary or secondary amine in the presence of a strong base. The choice of a sterically hindered phosphine ligand is critical for high yields with heteroaryl halides.[1]

Data Presentation: Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.5)Toluene10018>90
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane1102488
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDS (2)THF801691

Experimental Protocol: Buchwald-Hartwig Amination

This is a general procedure adaptable for coupling various primary and secondary amines with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4-2.0 equiv)

  • Anhydrous Toluene (or other suitable aprotic solvent)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor, the phosphine ligand, and the base.

  • Add this compound and the amine coupling partner to the flask.

  • Add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Visualization of the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII L₂Pd(II)(Ar)Br OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord H₂NR' PdAmine [L₂Pd(II)(Ar)(H₂NR')]⁺Br⁻ AmineCoord->PdAmine Deprotonation Deprotonation (-Base-H⁺) PdAmine->Deprotonation Base PdAmido L₂Pd(II)(Ar)(HNR') Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Ar-NR'H

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

3-Bromo-2-methoxypyridin-4-amine is a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern—a reactive bromine atom for cross-coupling, an electron-donating methoxy group, and a coordinating amino group—makes it an exceptionally versatile scaffold for constructing complex molecular architectures. The pyridine core is a common motif in numerous biologically active compounds, and the ability to selectively functionalize the C3 position via modern cross-coupling chemistry opens a direct pathway to novel chemical entities.

However, the electronic properties and the presence of multiple coordinating sites (the pyridine nitrogen and the exocyclic amine) present distinct challenges for palladium-catalyzed transformations. The pyridine nitrogen can act as a ligand for the palladium center, potentially leading to catalyst inhibition or deactivation.[1][2] Therefore, the careful selection of the catalyst system—comprising a palladium precursor, a specific ligand, a suitable base, and an appropriate solvent—is paramount to achieving high efficiency and yield.

This document provides a detailed guide to the most common and effective palladium-catalyzed cross-coupling reactions for this compound, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. It offers field-proven insights into reaction optimization, detailed experimental protocols, and mechanistic considerations to empower researchers in their synthetic endeavors.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating C-C bonds, particularly for biaryl structures.[3] For an electron-rich substrate like this compound, the oxidative addition step can be sluggish. The choice of a sufficiently electron-rich and bulky phosphine ligand is critical to promote this key step and stabilize the active Pd(0) catalyst.[1]

Causality Behind Component Selection:

  • Palladium Precursor: Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf) are common choices. Pd(0) sources like Pd(PPh₃)₄ can also be effective and may reduce side reactions like boronic acid homocoupling.[1]

  • Ligand: For electron-rich pyridines, bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos are often superior to traditional ligands like PPh₃.[2] They accelerate oxidative addition and reductive elimination. Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is also a robust and versatile ligand for this class of transformation.

  • Base: An aqueous inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[4]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is typically used to dissolve both the organic substrate and the inorganic base.[2] Rigorous degassing is crucial to prevent oxidation of the Pd(0) catalyst and the phosphine ligand.

Comparative Reaction Conditions for Suzuki-Miyaura Coupling

The following table summarizes effective starting conditions for coupling this compound with various arylboronic acids, based on established protocols for similar bromopyridine systems.[2][5]

EntryCoupling PartnerCatalyst System (mol%)Base (equiv)SolventTemp (°C)Yield
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)90Good
24-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2.5)Toluene/H₂O (5:1)100Excellent
33-Thienylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2.0)DME/H₂O (4:1)85Good
4Boronic acid pinacol esterPd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄ (3.0)1,4-Dioxane100Excellent
Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound (1.0 equiv) with 4-methoxyphenylboronic acid (1.2 equiv).

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 203 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Add the catalyst, PdCl₂(dppf) (0.03 mmol, 22 mg).

  • Seal the flask with a septum, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The water should be previously degassed by sparging with inert gas for 20-30 minutes.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (15 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure 3-(4-methoxyphenyl)-2-methoxypyridin-4-amine.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_side pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition transmetal_complex Ar-Pd(II)(Ar')L₂ oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination Product Ar-Ar' (Product) transmetal_complex->Product ArBr Ar-Br (Substrate) ArBr->oa_complex ArBOH Ar'-B(OH)₂ + Base ArBOH->oa_complex

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, a transformation crucial for synthesizing many pharmaceuticals.[6] With this compound, the reaction involves coupling the C3-Br bond with a primary or secondary amine. The substrate's own primary amine can potentially complicate the reaction through self-coupling or catalyst inhibition, although this is often not a major pathway. The primary challenge remains catalyst inhibition by the pyridine nitrogen.[7][8]

Causality Behind Component Selection:

  • Palladium Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are highly effective Pd(0) and Pd(II) precursors, respectively.[7] More advanced, air-stable precatalysts incorporating the ligand (e.g., XPhos-Pd-G3) offer convenience and high reactivity.[8]

  • Ligand: Highly hindered, electron-rich biaryl phosphine ligands are essential. Ligands like RuPhos, BrettPhos, and XPhos are state-of-the-art for coupling amines with heteroaryl halides.[8][9] They promote the challenging reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, facilitating its coordination to the palladium center.[10] Sodium tert-butoxide (NaOt-Bu) is a common choice for its high basicity. Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.[11]

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are standard, as they do not interfere with the strong base or the catalytic cycle.[7]

Comparative Reaction Conditions for Buchwald-Hartwig Amination

The table below provides starting points for the amination of this compound.[5][8]

EntryAmine PartnerCatalyst System (mol%)Base (equiv)SolventTemp (°C)Yield
1MorpholinePd₂(dba)₃ (2) / BINAP (4)NaOt-Bu (1.4)Toluene100Excellent
2AnilinePd(OAc)₂ (2) / XPhos (4)K₃PO₄ (2.0)1,4-Dioxane110Good
3BenzylamineBrettPhos-Pd-G3 (2)LiHMDS (1.5)THF80Excellent
4CyclopentylamineRuPhos-Pd-G3 (2)NaOt-Bu (1.4)Toluene100Excellent
Detailed Protocol: Buchwald-Hartwig Amination

This protocol details the coupling of this compound (1.0 equiv) with morpholine (1.2 equiv).

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Procedure:

  • Glovebox Recommended: Due to the air-sensitivity of the reagents, setting up this reaction in an inert atmosphere glovebox is highly recommended.

  • To an oven-dried vial equipped with a stir bar, add NaOt-Bu (1.4 mmol, 135 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and XPhos (0.04 mmol, 19.1 mg).

  • Add this compound (1.0 mmol, 203 mg).

  • Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL).

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Place the vial in a preheated heating block or oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with a saturated aqueous solution of NH₄Cl (10 mL).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired C-N coupled product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for installing alkynyl groups onto the pyridine core, forming C(sp²)–C(sp) bonds.[12] This reaction is typically co-catalyzed by palladium and copper(I) salts.[13]

Causality Behind Component Selection:

  • Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are the most common and reliable catalysts for Sonogashira couplings.[14]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is essential for the standard mechanism. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[12]

  • Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is typically used. It serves both to neutralize the HBr byproduct and often acts as a solvent.[13][15]

  • Solvent: While the amine base can be the solvent, co-solvents like THF or DMF are often used to ensure solubility of all components.[5]

Comparative Reaction Conditions for Sonogashira Coupling

The following conditions serve as a guide for the Sonogashira coupling of this compound.[5]

EntryAlkyne PartnerCatalyst System (mol%)Base (equiv)SolventTemp (°C)Yield
1PhenylacetylenePdCl₂(PPh₃)₂ (2) / CuI (4)Et₃N (3.0)THF60Excellent
21-HeptynePd(OAc)₂ (2) / PPh₃ (4) / CuI (5)i-Pr₂NH (3.0)DMF80Good
3TrimethylsilylacetylenePd(PPh₃)₄ (3) / CuI (5)Et₃N (3.0)Toluene70Excellent
Detailed Protocol: Sonogashira Coupling

This protocol outlines the coupling of this compound (1.0 equiv) with phenylacetylene (1.2 equiv).

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 203 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 418 µL) via syringe.

  • Add phenylacetylene (1.2 mmol, 132 µL) dropwise via syringe.

  • Stir the reaction mixture at 60 °C. Monitor the reaction's progress by TLC.

  • Upon completion (typically 3-6 hours), cool the mixture to room temperature.

  • Dilute the mixture with diethyl ether (30 mL) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography to yield 2-methoxy-3-(phenylethynyl)pyridin-4-amine.

Visualization: Experimental Workflow

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, provided that the reaction conditions are carefully chosen. For Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the use of electron-rich, bulky phosphine ligands is often critical to overcoming the potential for catalyst inhibition by the pyridine substrate. The protocols and comparative data provided herein serve as a robust starting point for researchers to successfully synthesize a diverse array of functionalized pyridine derivatives for applications in drug discovery and materials science.

References

Application Note & Protocol: Synthesis of Aryl-Substituted Pyridinamine Inhibitors via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The substituted pyridinamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology and the treatment of inflammatory diseases.[1][2] The 3-Bromo-2-methoxypyridin-4-amine (CAS: 215364-86-6) is a highly versatile and valuable building block for the synthesis of these inhibitors.[3] Its structure is primed for strategic modification; the bromine atom at the 3-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties.[2] The 4-amino group often acts as a critical hydrogen bond donor, interacting with the hinge region of a kinase's ATP-binding site, which is a key determinant of binding affinity.[2]

This document provides a comprehensive guide to the synthesis of a model inhibitor class—3-aryl-2-methoxypyridin-4-amines—from this compound using the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale behind the protocol, provide a detailed step-by-step experimental procedure, and present a framework for characterization and data analysis.

Application Notes: The "Why" Behind the Protocol

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid coupling partners.[4][5] The reaction facilitates the formation of a carbon-carbon bond between an organohalide (in this case, our bromopyridine) and an organoboron species.[6]

The Catalytic Cycle: A Mechanistic Overview

The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.[7] Understanding these steps is crucial for troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-limiting step. The C-Br bond is weaker than a C-Cl bond, making aryl bromides highly reactive substrates for this transformation.[6]

  • Transmetalation: The organoboron compound (arylboronic acid), activated by a base, transfers its organic group to the palladium(II) complex, replacing the halide. The base (e.g., K₃PO₄, K₂CO₃) is critical; it forms a boronate species ([Ar-B(OH)₃]⁻), which is more nucleophilic and facilitates the transfer of the aryl group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex (the pyridinyl and the new aryl group) couple and are eliminated from the metal center, forming the final C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Choice of Reagents and Conditions:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable and commercially available Pd(0) catalyst effective for coupling bromopyridines.[2][4] For more challenging couplings, catalyst systems using specialized phosphine ligands (e.g., SPhos, XPhos) with a Pd(II) precursor like Pd(OAc)₂ can offer improved yields and reaction times.[8][9][10]

  • Base: An inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is commonly used.[4][5] The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often effective for heteroaryl couplings.

  • Solvent: A mixture of an organic solvent and water is typical. 1,4-Dioxane/water is a common choice as it effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction.[1][2] It is crucial to use degassed solvents to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen.[11] Therefore, the reaction must be set up under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation and ensure reproducible results.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials & Equipment:

  • Reagents:

    • This compound (limiting reagent, 1.0 equiv.)

    • Arylboronic acid (1.1–1.5 equiv.)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv., 5 mol%)

    • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0–2.5 equiv.)

    • 1,4-Dioxane (anhydrous, degassed)

    • Deionized Water (degassed)

    • Ethyl Acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Inert gas line (Argon or Nitrogen)

    • Standard glassware for workup (separatory funnel, flasks)

    • Rotary evaporator

    • System for flash column chromatography

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reagents (Bromopyridine, Boronic Acid, Base) degas 2. Add Solvent & Degas (Dioxane/Water) reagents->degas catalyst 3. Add Pd Catalyst ([Pd(PPh3)4]) degas->catalyst heat 4. Heat to Reflux (80-100 °C, 4-24h) catalyst->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor extract 6. Aqueous Workup (EtOAc, Water, Brine) monitor->extract dry 7. Dry & Concentrate (Na2SO4, Rotovap) extract->dry purify 8. Column Chromatography dry->purify final Characterization (NMR, MS) purify->final Pure Product

References

Topic: 3-Bromo-2-methoxypyridin-4-amine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction

In the landscape of modern agricultural science, the development of novel, effective, and selective agrochemicals is paramount for ensuring global food security. Pyridine-based scaffolds are a cornerstone in the synthesis of numerous herbicides, fungicides, and insecticides due to their versatile chemical reactivity and proven biological efficacy.[1][2] Among the vast array of functionalized pyridine intermediates, 3-Bromo-2-methoxypyridin-4-amine (CAS No: 215364-86-6) has emerged as a particularly valuable building block.[3][4]

This application note serves as a technical guide for researchers and synthetic chemists in the agrochemical sector. It details the synthesis of this key intermediate, explores its application in constructing more complex herbicidal scaffolds through palladium-catalyzed cross-coupling reactions, and discusses the mode of action characteristic of the resulting pyridine-based agrochemicals. The protocols provided are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower rational experimental design.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is critical for successful reaction planning, safety, and handling.

PropertyValueSource
CAS Number 215364-86-6[4][5]
Molecular Formula C₆H₇BrN₂O[4][5]
Molecular Weight 203.04 g/mol [4][5]
Appearance Yellow to light brown solid[5]
Purity Typically ≥97%[4]
Storage Room temperature, away from light and moisture[4]

Core Application: A Versatile Intermediate for Herbicidal Scaffolds

The strategic placement of the bromo, methoxy, and amine functionalities makes this compound a powerful synthon. The bromine atom at the 3-position is particularly significant as it provides a reactive handle for introducing molecular complexity via cross-coupling reactions, while the amine and methoxy groups modulate the electronic properties and potential biological activity of the final molecule.[3]

Many potent pyridine-based herbicides, such as Picloram and Clopyralid, function as synthetic auxins.[6][7][8] They mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell division and elongation in susceptible broadleaf weeds, ultimately causing plant death.[6][9] The protocols below outline the synthesis of the intermediate and its subsequent use in a representative Suzuki cross-coupling reaction—a foundational technique for building molecules that can be further elaborated into potential synthetic auxin herbicides.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of this compound

This protocol describes the regioselective bromination of 2-methoxypyridin-4-amine. The choice of N-Bromosuccinimide (NBS) as the brominating agent is crucial; it is an electrophilic bromine source that is milder and more selective than elemental bromine, minimizing the formation of undesired byproducts. The reaction is typically performed at a low temperature initially to control the reaction rate and then warmed to ensure completion.

Workflow Diagram: Synthesis of the Intermediate

A 2-Methoxypyridin-4-amine in Dichloromethane (DCM) B Cool to 0°C A->B C Slowly add N-Bromosuccinimide (NBS) (1.0 eq) B->C Exothermic control D Warm to 25-30°C Stir for 1-4 hours C->D E Reaction Quench (Ice-cold water) D->E Reaction completion F Extraction with DCM E->F G Wash, Dry (Na₂SO₄), & Concentrate F->G H Purification (Trituration or Column Chromatography) G->H I This compound H->I High Purity Product cluster_reactants Reactants cluster_catalyst Catalytic System A 3-Bromo-2-methoxy- pyridin-4-amine F Inert Atmosphere (N₂ or Ar) Heat (e.g., 80-100°C) A->F B Arylboronic Acid (e.g., 4-carboxyphenylboronic acid) B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃ or Cs₂CO₃) D->F E Solvent System (e.g., Dioxane/Water) E->F G Aqueous Work-up & Extraction F->G Reaction Completion H Purification (Crystallization or Chromatography) G->H I Coupled Product: Potential Herbicidal Scaffold H->I

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-2-methoxypyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-bromo-2-methoxypyridin-4-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for common challenges encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?

Common impurities can arise from unreacted starting materials, byproducts from side reactions, or degradation of the target compound.[1] For instance, in syntheses involving precursors like 4-methyl-3-nitropyridine, incomplete reduction can leave residual nitro compounds.[2] Similarly, if the synthesis involves solvents like DMF at high temperatures, solvent-derived impurities may be formed.[1] It is also crucial to control the purity of starting materials, as impurities in these can carry through to the final product.[1]

Q2: My this compound derivative is an oil and won't crystallize. What can I do?

The inability of a purified compound to crystallize is often due to the presence of minor impurities that inhibit the formation of a crystal lattice.[3] The inherent properties of the molecule might also favor an amorphous or oily state.[3]

Troubleshooting Steps:

  • Ensure High Purity: The first step is to confirm the purity of your product. Even trace impurities can significantly hinder crystallization. Re-purification by column chromatography may be necessary.

  • Solvent Screening: Systematically screen a variety of solvents and solvent mixtures. Techniques such as slow evaporation, cooling, or vapor diffusion with a range of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol) should be employed.

  • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to the supersaturated solution to induce crystallization.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound derivatives, with a focus on chromatographic methods.

Issue 1: Peak Tailing during Column Chromatography

Symptom: Your compound appears as a streak rather than a tight band on the column and in the collected fractions, leading to poor separation and cross-contamination.

Cause: Peak tailing is a frequent challenge when purifying basic compounds like pyridine derivatives on silica gel.[4][5] The basic nitrogen atom in the pyridine ring interacts strongly with the acidic silanol groups on the surface of the silica gel, causing the compound to "stick" and elute slowly and unevenly.[4]

Solutions:

  • Mobile Phase Additives: A common and effective solution is to add a small amount of a competing base to your mobile phase.[4] Triethylamine (TEA) at a concentration of 0.1-1% is often used to neutralize the active silanol sites on the silica gel, thus preventing strong interactions with your basic product.[3][6]

  • Alternative Stationary Phases: If peak tailing persists, consider using a less acidic stationary phase. Neutral or basic alumina can be a good alternative to silica gel.[3][5] End-capped silica gel, where the silanol groups are chemically modified to be less acidic, is another option.[3]

  • pH Adjustment: In reversed-phase chromatography, adjusting the mobile phase pH to be more basic (e.g., > 8) can ensure the pyridine derivative is in its neutral form, leading to better peak shape.[4] However, this requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.[4]

Issue 2: Low Recovery of the Purified Compound

Symptom: You experience a significant loss of your target compound during the purification process.

Cause: Low recovery can be attributed to several factors, including irreversible adsorption onto the stationary phase, degradation on acidic silica gel, or losses during work-up and extraction steps.[3]

Solutions:

  • Neutralize Silica Gel: If you suspect your compound is degrading on the acidic silica gel, you can neutralize it by pre-treating the silica with a base like triethylamine.[3][7]

  • pH Control During Work-up: Carefully manage the pH during aqueous extraction steps.[3] The solubility of your derivative in the aqueous and organic phases can be highly pH-dependent. This property can be exploited to improve separation from impurities.[8]

  • Acid-Base Extraction: For separating basic pyridine derivatives from acidic or neutral impurities, an acid-base extraction can be highly effective. By washing the organic layer with a dilute aqueous acid (e.g., 1M HCl), the basic pyridine derivative will be protonated to form a water-soluble salt, which partitions into the aqueous layer.[9][10] The organic layer containing neutral and acidic impurities can then be discarded. Subsequently, basifying the aqueous layer will regenerate the neutral pyridine derivative, which can be extracted back into an organic solvent.[8]

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid (e.g., 1M HCl) and shake vigorously. Allow the layers to separate.

  • Collect the aqueous layer, which now contains your protonated product.

  • To regenerate the free base, carefully add a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) to the aqueous layer until the pH is basic.

  • Extract the now neutral product back into an organic solvent (perform at least three extractions).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

G cluster_start Crude Product cluster_extraction Initial Purification cluster_chromatography Primary Purification cluster_crystallization Final Purification cluster_end Final Product start Crude this compound Derivative extraction Acid-Base Extraction start->extraction Dissolve in organic solvent chromatography Column Chromatography extraction->chromatography Concentrated organic layer crystallization Recrystallization chromatography->crystallization Combined pure fractions end Pure Product crystallization->end Crystalline solid

Caption: A typical workflow for the purification of this compound derivatives.

Issue 3: Difficulty in Separating Structurally Similar Impurities

Symptom: Co-elution of your product with impurities that have very similar polarities during column chromatography.

Cause: The presence of isomers or byproducts with functional groups similar to your target compound can make separation challenging using standard chromatographic conditions.

Solutions:

  • Solvent System Optimization: Systematically screen different solvent systems. Sometimes a subtle change in the polarity or composition of the mobile phase can significantly improve separation.[3] A good starting point for polar compounds is a mixture of dichloromethane and methanol, while for less polar compounds, ethyl acetate and hexanes are commonly used.[6][11]

  • Change Stationary Phase: If optimizing the mobile phase is insufficient, changing the stationary phase can provide different separation selectivity.[4] If you are using a standard C18 column in reversed-phase chromatography, switching to a phenyl or cyano phase might improve resolution.[4]

  • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatographic run, can be very effective for separating compounds with a wide range of polarities.[7][12]

Data Presentation: Recommended Starting Solvent Systems for Flash Chromatography

Polarity of CompoundNon-Polar ComponentPolar ComponentTypical Starting Ratio
Non-polarHexanes/Petroleum EtherEthyl Acetate/Ether95:5 to 80:20
Moderately PolarHexanesEthyl Acetate70:30 to 50:50
PolarDichloromethaneMethanol98:2 to 90:10
Very Polar/AminesDichloromethaneMethanol with 1% TEA95:5 to 85:15

This table provides general starting points. The optimal solvent system should always be determined by thin-layer chromatography (TLC) for each specific compound.

G TLC Perform TLC with various solvent systems Rf_check Is the Rf of the desired compound between 0.2 and 0.4? TLC->Rf_check Separation_check Is there good separation from impurities? Rf_check->Separation_check Yes Optimize Adjust solvent polarity Rf_check->Optimize No Separation_check->Optimize No Select_system Select optimal solvent system for column chromatography Separation_check->Select_system Yes Optimize->TLC Re-evaluate

Caption: Decision workflow for selecting an optimal solvent system using TLC.

References

Technical Support Center: Minimizing Homocoupling in Reactions with 3-Bromo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Bromo-2-methoxypyridin-4-amine. This resource provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of homocoupling in cross-coupling reactions. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize the yield of your desired product, and streamline your purification processes.

I. Understanding the Challenge: The Propensity for Homocoupling

This compound is a valuable building block in medicinal chemistry. However, its electron-rich nature, a consequence of the methoxy and amine substituents, can present challenges in palladium-catalyzed cross-coupling reactions. A primary side reaction is homocoupling, where two molecules of the coupling partner (e.g., an organoboron reagent in Suzuki coupling or a terminal alkyne in Sonogashira coupling) react with each other. This not only consumes valuable starting materials but also complicates the purification of the desired product.[1]

II. Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem with this compound?

A1: Homocoupling is an undesired side reaction where two identical molecules couple together. For instance, in a Suzuki reaction, two molecules of the boronic acid can couple to form a symmetrical biaryl byproduct.[2][3] With this compound, the electron-donating groups can influence the electronic properties of the catalytic cycle, sometimes favoring pathways that lead to homocoupling of the partner reagent. This reduces the yield of the intended cross-coupled product and introduces impurities that can be difficult to separate.

Q2: What are the primary drivers of homocoupling in my cross-coupling reactions?

A2: The presence of oxygen and palladium(II) species are the main contributors to homocoupling.[1][4] Oxygen can oxidatively couple organoboron compounds in Suzuki reactions and terminal alkynes in Sonogashira couplings (Glaser coupling).[1][5] Palladium(II) species, either from an incompletely reduced precatalyst or from the oxidation of the active Pd(0) catalyst by air, can also promote the homocoupling of boronic acids.[1][3]

Q3: I'm observing significant homocoupling in my Suzuki reaction. What are the first things I should check?

A3: The most critical factor to address is the exclusion of oxygen. Ensure your solvent is thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).[1][6] Secondly, evaluate your palladium source. Using a pre-activated Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over in-situ reduction of Pd(II) sources.[6]

Q4: Can the choice of base influence the extent of homocoupling?

A4: Absolutely. The base plays a crucial role in the catalytic cycle, and its strength and nature can impact the relative rates of the desired cross-coupling versus the undesired homocoupling.[7][8] In some cases, a weaker base or a different type of base (e.g., a phosphate instead of a carbonate) may disfavor the homocoupling pathway.[9] For Sonogashira couplings, the choice and excess of the amine base are particularly important.[5][10]

Q5: How does temperature affect homocoupling?

A5: Higher temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling.[6] If you are observing significant byproduct formation, consider running the reaction at a lower temperature. This may require longer reaction times, but can lead to a cleaner reaction profile.

III. Troubleshooting Guides for Specific Cross-Coupling Reactions

This section provides detailed troubleshooting strategies for minimizing homocoupling in common cross-coupling reactions involving this compound.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[11] However, the homocoupling of the organoboron reagent is a frequent side reaction.

Issue: Significant formation of the boronic acid homocoupling byproduct.

Causality: This is often due to the presence of oxygen, which can facilitate an oxidative coupling of the boronic acid, or the presence of Pd(II) species that can mediate a reductive homocoupling pathway.[3][12]

Suzuki_Troubleshooting start High Homocoupling Observed degas Improve Degassing (Sparging, Freeze-Pump-Thaw) start->degas 1. Eliminate O₂ catalyst Optimize Catalyst System degas->catalyst 2. Change Pd Source/Ligand base Screen Different Bases catalyst->base 3. Modify Basicity temp Lower Reaction Temperature base->temp 4. Adjust Kinetics product Improved Yield of Desired Product temp->product

Caption: Troubleshooting workflow for minimizing Suzuki homocoupling.

Optimized Protocol to Minimize Homocoupling:

  • Rigorous Degassing:

    • Place your solvent (e.g., 1,4-dioxane/water mixture) in a flask and sparge with argon or nitrogen for at least 30 minutes.

    • Alternatively, use the freeze-pump-thaw method (3 cycles) for the most effective oxygen removal.

  • Reagent and Catalyst Setup (under Inert Atmosphere):

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).[13]

    • Add the palladium catalyst. Consider using a Pd(0) source like Pd(PPh₃)₄ (3-5 mol%) or a pre-catalyst system with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) which can favor reductive elimination over side reactions.[3][14]

  • Reaction Execution:

    • Add the degassed solvent via syringe.

    • Stir the reaction mixture at a lower temperature initially (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[11] If the reaction is sluggish, the temperature can be incrementally increased.

  • Work-up and Purification:

    • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

    • Dry the organic layer, concentrate, and purify by column chromatography. The non-polar homocoupled byproduct will typically elute before the more polar desired product.

ParameterStandard ConditionOptimized for Low HomocouplingRationale
Atmosphere InertRigorously Inert (e.g., Freeze-Pump-Thaw)Minimizes O₂-induced oxidative homocoupling.[1]
Pd Source Pd(OAc)₂ or PdCl₂(dppf)Pd(PPh₃)₄ or Pd₂(dba)₃ with bulky ligandA Pd(0) source avoids incomplete reduction of Pd(II).[6] Bulky ligands can accelerate reductive elimination.[14]
Base Na₂CO₃K₃PO₄ or Cs₂CO₃The choice of base can influence the catalytic cycle's kinetics.[3]
Temperature 90-110 °C60-80 °CLower temperatures can disfavor the homocoupling pathway.[6]
B. Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynes.[15] The primary homocoupling side reaction is the Glaser coupling of two terminal alkynes.[5]

Issue: Formation of diyne byproduct (Glaser coupling).

Causality: This is an oxidative homocoupling of the terminal alkyne, typically promoted by the copper(I) co-catalyst in the presence of oxygen.[5][16]

Sonogashira_Troubleshooting start High Alkyne Homocoupling degas Rigorous Degassing start->degas 1. Eliminate O₂ copper_free Attempt Copper-Free Conditions degas->copper_free 2. Remove Oxidative Catalyst base_solvent Optimize Base and Solvent System copper_free->base_solvent 3. Tune Reactivity product Improved Yield of Desired Alkyne base_solvent->product

Caption: Troubleshooting workflow for minimizing Sonogashira homocoupling.

Optimized Protocol to Minimize Homocoupling:

  • Strictly Anaerobic Conditions:

    • Thoroughly degas all solvents and ensure the reaction vessel is free of air. This is the most critical step to prevent Glaser coupling.[5]

  • Copper-Free Sonogashira Coupling:

    • To an oven-dried Schlenk tube under argon, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

    • Add a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine).[5] The absence of copper will prevent the primary pathway for alkyne homocoupling.

  • If Copper is Necessary (for less reactive substrates):

    • Use the minimal effective amount of CuI (0.5-2 mol%).

    • Ensure the reaction is run under a strictly inert atmosphere.

    • Consider adding the alkyne slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor the bimolecular homocoupling reaction.

  • Reaction and Work-up:

    • Stir the reaction at room temperature or with gentle heating (40-60 °C).

    • Monitor by TLC or LC-MS.

    • Work-up involves filtering off the amine salts, concentrating the filtrate, and purifying by column chromatography.

ParameterStandard ConditionOptimized for Low HomocouplingRationale
Atmosphere InertStrictly AnaerobicOxygen is a key component in the Glaser homocoupling mechanism.[5][17]
Co-catalyst Pd/CuICopper-FreeEliminates the primary catalyst for oxidative alkyne dimerization.[5][16]
Base TriethylamineDiisopropylamine or PiperidineThe choice of amine base can influence the reaction rate and side reactions.[5]
Alkyne Addition All at onceSlow additionKeeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling.
C. Stille Coupling

The Stille coupling utilizes organostannane reagents.[18][19] While generally robust, homocoupling of the organostannane can occur.[20]

Issue: Formation of R-R from R-SnBu₃.

Causality: Similar to other cross-coupling reactions, oxidative conditions can lead to homocoupling.

Optimized Protocol:

  • Inert Atmosphere: As with other palladium-catalyzed couplings, maintaining an inert atmosphere is crucial.

  • Ligand Choice: The use of electron-rich and bulky phosphine ligands can promote the desired cross-coupling pathway.[21]

  • Additives: In some cases, the addition of a copper(I) salt can act as a co-catalyst and may influence the selectivity of the reaction.[18]

  • Solvent: Aprotic solvents like THF, dioxane, or toluene are commonly used.

D. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for forming C-N bonds.[22][23] While the primary concern is often ensuring efficient coupling, side reactions can occur.

Issue: Low yield of the desired amine, potential for side reactions.

Causality: For a substrate like this compound, the steric hindrance from the 2-methoxy group and the electronic nature of the pyridine ring can make the reaction challenging.[24]

Optimized Protocol:

  • Catalyst and Ligand Selection:

    • Use a palladium pre-catalyst (e.g., Pd₂(dba)₃) with a sterically hindered, electron-rich biaryl phosphine ligand (e.g., BINAP, Xantphos).[24] These ligands are crucial for promoting the reductive elimination step.

  • Base Selection:

    • A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used.[24]

  • Reaction Conditions:

    • The reaction is typically run in an anhydrous, aprotic solvent like toluene or dioxane at elevated temperatures (80-110 °C).[24]

    • Ensure all reagents are anhydrous and the reaction is performed under a strict inert atmosphere.

IV. General Preventative Measures

  • Reagent Purity: Always use high-purity starting materials, solvents, and reagents. Impurities can inhibit the catalyst or promote side reactions.[9]

  • Inert Atmosphere Techniques: Master the use of Schlenk lines or a glovebox for setting up reactions.[6][25]

  • Catalyst and Ligand Screening: If homocoupling persists, a systematic screening of different palladium sources and ligands is often the most effective solution.[3]

  • Monitoring the Reaction: Closely monitor the reaction by TLC or LC-MS to avoid prolonged heating after the starting material is consumed, which can lead to product degradation or byproduct formation.

V. References

  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. 25

  • Sigma-Aldrich. Cross-Coupling Reaction Guide. 26

  • BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. 6

  • Campos, E. G., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. 12

  • Sigma-Aldrich. Cross-Coupling Reactions Guide. 2

  • Wikipedia. Sonogashira coupling. 5

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. 7

  • ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. 27

  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. 9

  • ResearchGate. Influence of base on the Sonogashira coupling reactiona. 10

  • National Institutes of Health. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. 28

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. 16

  • Organic Chemistry Portal. Sonogashira Coupling. 15

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. 11

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. 3

  • BenchChem. (2025). Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions. 1

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. 29

  • Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. 30

  • Wikipedia. Suzuki reaction. 8

  • OpenOChem Learn. Stille Coupling. 31

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. 13

  • Wikipedia. Buchwald–Hartwig amination. 22

  • ResearchGate. (2025). Sonogashira Coupling Reaction with Diminished Homocoupling. 17

  • ACS Publications. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. 32

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. 14

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. 33

  • Organic Chemistry Portal. Stille Coupling. 18

  • Chemistry LibreTexts. (2023). Stille Coupling. 19

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. 34

  • J&K Scientific LLC. (2025). Stille Cross-Coupling. 20

  • Wikipedia. Stille reaction. 21

  • BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. 23

  • BenchChem. (2025). Application Notes and Protocols for Heck and Sonogashira Cross-Coupling of 2-Bromo-3-methoxypyridine. 35

  • Organic Chemistry Portal. Suzuki Coupling. 36

  • BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. 37

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. 38

  • BenchChem. Minimizing homocoupling in Suzuki reactions of 2-Amino-4-bromopyridine. 39

  • ACS Publications. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. 40

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). 4

  • Sigma-Aldrich. 3-Bromo-2-methoxypyridine 96. --INVALID-LINK--

  • SRIRAMCHEM. 3-Bromo-2-methoxypyridine. 41

References

Technical Support Center: Troubleshooting Protodeboronation in Suzuki Reactions of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in Suzuki-Miyaura cross-coupling: the protodeboronation of pyridine boronic acids. This guide is designed for researchers, chemists, and drug development professionals who encounter this yield-limiting side reaction. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with pyridine boronic acids?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of an organoboron compound, such as a pyridine boronic acid, is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This side reaction consumes the nucleophilic coupling partner, leading to a decrease in the yield of the desired biaryl product and the formation of a simple pyridine byproduct, which can complicate purification.[2] Pyridine boronic acids, particularly 2-pyridine boronic acid, are notoriously susceptible to this reaction due to the presence of the basic nitrogen atom in the pyridine ring, which introduces alternative decomposition pathways not typically observed with simple aryl boronic acids.[1][2][3][4]

Q2: What is the primary mechanism that makes 2-pyridine boronic acid so prone to protodeboronation?

A2: Unlike many simple aryl boronic acids that undergo protodeboronation most rapidly at high pH, 2-pyridine boronic acid exhibits a unique mechanistic pathway.[2][5] Under neutral pH conditions, it can exist as a zwitterionic species.[1][2] This zwitterionic intermediate is highly reactive and can undergo a rapid, unimolecular fragmentation of the C-B bond, resulting in the protodeboronated pyridine product.[1][2] Counterintuitively, the addition of either acid or base can shift the equilibrium away from this highly reactive zwitterion, thereby reducing the rate of protodeboronation.[1][2]

Q3: How do the reaction conditions influence the rate of protodeboronation?

A3: Several key parameters in your reaction setup can significantly impact the extent of protodeboronation:

  • pH: The pH of the reaction medium is a critical factor as it dictates the speciation of the boronic acid.[2] For 2-pyridine boronic acids, the maximum rate of decomposition is often observed at or near neutral pH due to the formation of the reactive zwitterion.[1][2][6][7]

  • Base: The choice and concentration of the base are crucial. While a base is necessary to facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, strong bases can also accelerate base-catalyzed protodeboronation pathways.[2][8][9]

  • Catalyst and Ligand: The palladium catalyst and its associated ligands can influence the rate of protodeboronation.[8] Bulky, electron-rich phosphine ligands, while often used to promote challenging cross-couplings, can paradoxically accelerate palladium-catalyzed protodeboronation.[8][10] The goal is to have a catalytic system where the rate of the desired cross-coupling is significantly faster than the rate of protodeboronation.[1]

  • Solvent: The presence of a proton source, such as water in aqueous solvent mixtures, is necessary for protodeboronation to occur.[11] The choice of solvent can also affect the solubility of the reagents and the stability of the boronic acid.

  • Temperature: Higher reaction temperatures generally increase the rate of all reactions, including the undesired protodeboronation.[12]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving issues with protodeboronation during your Suzuki reactions.

Scenario 1: My reaction yield is low, and I've identified the major byproduct as the corresponding (deboronated) pyridine.

This is a classic sign of significant protodeboronation. Here’s a decision tree to guide your optimization efforts:

Troubleshooting_Protodeboronation Troubleshooting High Protodeboronation A High Protodeboronation Observed B Re-evaluate Boron Source A->B C Switch to a more stable boron derivative B->C Yes G Optimize Reaction Conditions B->G No, must use boronic acid D MIDA Boronates C->D E Organotrifluoroborates C->E F Pinacol Esters C->F H Modify Base G->H J Change Catalyst/Ligand System G->J L Adjust Solvent System G->L N Lower Reaction Temperature G->N I Use weaker, non-hydroxide bases (e.g., K3PO4, K2CO3, CsF) H->I K Employ bulky, electron-rich ligands (e.g., SPhos, XPhos) to accelerate coupling J->K M Consider anhydrous conditions (e.g., Dioxane, Toluene) L->M O Start at a lower temperature (e.g., RT to 60 °C) N->O Suzuki_vs_Protodeboronation Suzuki Catalytic Cycle vs. Protodeboronation cluster_suzuki Suzuki-Miyaura Cycle cluster_proto Protodeboronation Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetalation Transmetalation (Pyr-B(OR)2) PdII->Transmetalation Biaryl_Pd Ar-Pd(II)-Pyr(L_n) Transmetalation->Biaryl_Pd RedElim Reductive Elimination Biaryl_Pd->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-Pyr (Desired Product) RedElim->Product BoronicAcid Pyr-B(OH)2 BoronicAcid->Transmetalation Productive Pathway Protonolysis Protonolysis (H+ source, e.g., H2O) BoronicAcid->Protonolysis BoronicAcid->Protonolysis Unproductive Pathway Byproduct Pyr-H (Byproduct) Protonolysis->Byproduct

References

improving solubility of 3-Bromo-2-methoxypyridin-4-amine reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 3-Bromo-2-methoxypyridin-4-amine. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this key synthetic intermediate in various reaction mixtures. Here, we provide expert-driven insights, troubleshooting protocols, and practical solutions to ensure your experiments proceed smoothly and efficiently.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental solubility characteristics of this compound.

Q1: What are the primary structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a combination of its functional groups. The pyridine ring provides a degree of aromatic character, while the primary amine (-NH₂) and methoxy (-OCH₃) groups can participate in hydrogen bonding. The bromine atom increases the molecule's molecular weight and lipophilicity, which can decrease solubility in polar solvents. The basic nature of the pyridine nitrogen and the 4-amino group means that the compound's solubility is highly sensitive to pH.

Q2: In which common laboratory solvents can I expect this compound to be soluble?

A2: While comprehensive public data is limited, based on its structure, we can predict its solubility profile. It is likely to exhibit good solubility in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). It may have moderate solubility in alcohols like methanol or ethanol and chlorinated solvents like Dichloromethane (DCM), but poor solubility in non-polar solvents such as hexanes or toluene. Its solubility in water is expected to be low but can be significantly increased under acidic conditions.

Q3: How does pH impact the solubility of this compound in aqueous or protic media?

A3: The compound has two basic centers: the pyridine nitrogen and the exocyclic amino group. In acidic conditions (lower pH), these sites can be protonated to form cationic salts. These charged species have much greater affinity for polar solvents like water and alcohols compared to the neutral molecule. Therefore, adding a small amount of a suitable acid can dramatically improve solubility in protic solvents.

Q4: Can temperature be used to improve solubility?

A4: Yes, for most solid-solvent systems, solubility increases with temperature. Heating the reaction mixture can help dissolve the starting material. However, this must be done with caution. It is critical to ensure that the compound and other reagents in the mixture are thermally stable at the elevated temperature to prevent degradation. Always consult stability data for your specific reagents before applying heat.

Part 2: Troubleshooting Guide for Reaction Mixtures

This guide provides structured solutions to specific problems you may encounter during your experiment.

Problem 1: My this compound is not dissolving in my chosen reaction solvent at room temperature, leading to a heterogeneous mixture.

This is a common issue when the solvent polarity is not well-matched to the solute. The goal is to achieve a homogeneous solution for a controlled and efficient reaction.

Solution Pathway:
  • Solvent Polarity Adjustment: If your reaction chemistry allows, consider switching to a more polar aprotic solvent. Solvents like DMF, DMSO, or NMP are excellent starting points for dissolving complex, functionalized molecules.

  • Co-Solvent Strategy: If you cannot change the primary solvent, introduce a co-solvent. For example, if your reaction is in a less polar solvent like Tetrahydrofuran (THF), adding 10-20% (v/v) of DMF or NMP can significantly enhance solubility without drastically altering the overall reaction environment.

  • Controlled Heating: Gently warm the mixture while stirring. Use a target temperature that is well below the boiling point of the solvent and the decomposition temperature of any reagent. A range of 40-60 °C is often a safe and effective starting point.

  • pH Modification (for protic solvents): If your reaction can tolerate acidic conditions, add a stoichiometric or catalytic amount of a non-interfering acid (e.g., a few drops of acetic acid or a small amount of HCl in dioxane) to protonate the amine and increase its solubility in solvents like methanol or ethanol.

Decision Workflow for Solubility Issues

This diagram outlines a systematic approach to troubleshooting.

G start Incomplete Dissolution of Starting Material solvent_check Is the reaction solvent polar aprotic (e.g., DMF, DMSO)? start->solvent_check heat Apply Gentle Heating (40-60 °C) solvent_check->heat Yes change_solvent Can the primary solvent be changed? solvent_check->change_solvent No yes_path Yes check_dissolved_heat Is it fully dissolved? heat->check_dissolved_heat success Proceed with Reaction check_dissolved_heat->success Yes failure Consult further / Re-evaluate synthetic route check_dissolved_heat->failure No no_path No switch_to_polar Switch to DMF, DMSO, or NMP change_solvent->switch_to_polar Yes cosolvent Add a co-solvent (e.g., 10-20% DMF) change_solvent->cosolvent No change_solvent_yes Yes switch_to_polar->success change_solvent_no No check_dissolved_cosolvent Is it fully dissolved? cosolvent->check_dissolved_cosolvent check_dissolved_cosolvent->heat No, try heating check_dissolved_cosolvent->success Yes

Caption: A decision tree for troubleshooting solubility problems.

Problem 2: The reaction mixture was initially homogeneous, but my product or starting material is precipitating out over time.

Precipitation during a reaction can indicate that the solubility limit is being exceeded as reagents are consumed and new, potentially less soluble species are formed.

Solution Pathway:
  • Increase Solvent Volume: The simplest approach is to add more of the reaction solvent to decrease the overall concentration of all species below their solubility limits.

  • Add a Co-Solvent: As described previously, adding a small amount of a stronger solvent (like DMSO) can help keep all components in the solution phase.

  • Temperature Adjustment: If the reaction is being run at room temperature, gentle heating may be required to maintain solubility throughout the process. Conversely, if the reaction is run at a high temperature and precipitation occurs upon cooling, this indicates your product is less soluble at lower temperatures, which could be leveraged for purification later.

Part 3: Experimental Protocols

Here we provide step-by-step methodologies for systematically improving solubility.

Protocol 1: Screening for an Optimal Solvent System

Objective: To identify the most effective single solvent or co-solvent system for your reaction.

Materials:

  • This compound

  • A selection of candidate solvents (e.g., DMF, DMSO, NMP, Acetonitrile, THF, DCM, Methanol)

  • Small vials (e.g., 2 mL glass vials)

  • Magnetic stir plate and stir bars

  • Vortex mixer

Procedure:

  • Preparation: Weigh 10 mg of this compound into several separate vials.

  • Solvent Addition: To the first vial, add the primary candidate solvent (e.g., THF) dropwise, vortexing between additions, until the solid is fully dissolved. Record the volume required.

  • Co-Solvent Testing: If the solid does not dissolve after adding a reasonable volume (e.g., 1 mL), begin adding a co-solvent (e.g., DMF) dropwise, again vortexing until the solid dissolves. Record the volume of both solvents used.

  • Repeat: Repeat steps 2 and 3 for each candidate solvent and co-solvent combination.

  • Analysis: Compare the results to identify the solvent or co-solvent system that dissolves the compound at the highest concentration (lowest volume). Ensure this system is compatible with your reaction conditions.

Data Summary Table: Solvent Properties
SolventPolarity IndexBoiling Point (°C)Dielectric ConstantSuitability Notes
N,N-Dimethylformamide (DMF) 6.415336.7Excellent. Aprotic, highly polar. Often a first choice for difficult-to-dissolve substrates.
Dimethyl sulfoxide (DMSO) 7.218946.7Excellent. Aprotic, highly polar. High boiling point can be a disadvantage for removal.
N-Methyl-2-pyrrolidone (NMP) 6.720232.2Excellent. Similar to DMF and DMSO, with a very high boiling point.
Acetonitrile (ACN) 5.88237.5Good. Polar aprotic, but may be less effective than DMF or DMSO.
Tetrahydrofuran (THF) 4.0667.5Moderate. Less polar. Often requires a co-solvent for this type of substrate.
Methanol (MeOH) 5.16532.7Moderate to Good. Polar protic. Solubility can be enhanced with acid.
Dichloromethane (DCM) 3.1409.1Moderate to Poor. Less polar. May be suitable for some reactions but solubility is likely limited.
Protocol 2: Small-Scale pH-Dependent Solubility Test

Objective: To determine if acidification can effectively solubilize the compound in a protic solvent.

Materials:

  • This compound

  • Protic solvent (e.g., Methanol or Water)

  • Dilute acid (e.g., 1 M HCl in dioxane or acetic acid)

  • Vials and stir plate

Procedure:

  • Create a slurry of 10 mg of the compound in 0.5 mL of the chosen protic solvent.

  • While stirring, add the dilute acid drop by drop.

  • Observe for dissolution. If the solid dissolves completely, it confirms that pH modification is a viable strategy.

  • Caution: Ensure that your subsequent reaction steps are compatible with the chosen acid and the resulting salt form of your starting material.

Impact of pH on Solubility

This diagram illustrates how pH affects the ionization state and, consequently, the solubility of the molecule.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) protonated Protonated Form (Cationic Salt) soluble High Solubility in Polar/Protic Solvents protonated->soluble favors neutral Neutral Form (Free Base) neutral->protonated Add Acid (H+) insoluble Low Solubility in Polar/Protic Solvents neutral->insoluble leads to

Caption: The effect of pH on the ionization and solubility of the amine.

Technical Support Center: 3-Bromo-2-methoxypyridin-4-amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex chemistry, this Technical Support Center provides a focused troubleshooting guide for the work-up and purification of coupling reactions involving 3-Bromo-2-methoxypyridin-4-amine. As a Senior Application Scientist, my aim is to equip you with not just protocols, but the underlying chemical principles to navigate the unique challenges posed by this heteroaromatic building block. The inherent basicity of the pyridine nitrogen and the exocyclic amine, coupled with the potential for catalyst coordination, demands a nuanced approach to achieve high purity and yield.

Core Concepts: Understanding the Challenges

Before diving into specific protocols, it's crucial to understand the inherent properties of our substrate and its derivatives that influence the work-up strategy.

  • Basicity and Solubility: The presence of two basic nitrogen atoms (the pyridine ring and the 4-amino group) makes the molecule's solubility highly pH-dependent. This property can be leveraged for purification through acid-base extractions but can also lead to product loss or emulsification if not handled correctly.

  • Catalyst Coordination: Pyridine moieties are known to coordinate with palladium catalysts, which can sometimes lead to catalyst inhibition or the formation of stable complexes that are difficult to remove during work-up.

  • Chromatography Issues: The polarity and basicity of aminopyridine derivatives can lead to significant peak tailing during silica gel chromatography.[1] This is often caused by strong interactions between the basic nitrogen atoms and acidic silanol groups on the silica surface.[1]

General Work-up and Purification Guide

This section provides a universal workflow and addresses common issues applicable to various coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira).

Q1: What is a standard initial work-up procedure after my coupling reaction is complete?

A typical starting procedure involves quenching the reaction, removing the heterogeneous catalyst, and performing initial extractions.

Step-by-Step General Protocol:

  • Cooling and Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature. If necessary, quench any reactive reagents. For instance, if a strong base like NaOt-Bu was used, a careful addition of a proton source like saturated aqueous ammonium chloride (NH₄Cl) is advisable.

  • Catalyst Removal: Dilute the cooled reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Filter the mixture through a pad of Celite® to remove the solid palladium catalyst (often appearing as "palladium black") and inorganic salts.[2][3] Wash the Celite® pad thoroughly with the same organic solvent to ensure complete recovery of the product.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash with water to remove water-soluble reagents and byproducts (e.g., inorganic salts from the base). Follow this with a wash using saturated aqueous sodium chloride (brine) to reduce the solubility of the organic product in the aqueous layer and help break any emulsions.[4]

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

A Reaction Complete (TLC/LC-MS) B Cool to Room Temperature A->B C Quench Reaction (e.g., aq. NH4Cl) B->C If required D Dilute with Organic Solvent (e.g., EtOAc) C->D E Filter through Celite® Pad D->E F Wash Celite® with Solvent E->F G Aqueous Work-up (Separatory Funnel) E->G Filtrate H Wash with Water G->H I Wash with Brine H->I J Dry Organic Layer (Na2SO4 / MgSO4) I->J K Filter & Concentrate J->K L Crude Product for Purification K->L

Caption: General experimental workflow for initial reaction work-up.
Q2: My product is a basic amine. How can I use this property to my advantage during purification?

Acid-base extraction is a powerful technique for separating your basic aminopyridine product from neutral or acidic impurities.

Principle: By washing the organic solution of your crude product with aqueous acid (e.g., 1 M HCl), the basic product will be protonated and form a water-soluble salt, transferring it to the aqueous layer. Neutral impurities (like phosphine oxides or boronic ester homocoupling byproducts) will remain in the organic layer, which can then be discarded.

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Extract the organic solution with 1 M aqueous HCl (2-3 times). Combine the acidic aqueous layers.

  • Optional Purity Check: You can back-wash the combined acidic aqueous layers with fresh organic solvent to remove any remaining trapped neutral impurities.

  • Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 10% NaOH, solid K₂CO₃, or concentrated NH₄OH) until the pH is >10 to deprotonate your product.

  • Extract the now basic aqueous solution with fresh organic solvent (e.g., dichloromethane, 3 times).

  • Combine these new organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the purified amine product.

cluster_0 Acid Extraction cluster_1 Basification & Re-extraction start Crude Product in EtOAc extract_acid Extract with 1M HCl Aqueous Layer (Protonated Product) Organic Layer (Neutral Impurities) start->extract_acid:f0 basify basify extract_acid:aq->basify waste Discarded Impurities extract_acid:org->waste extract_base Extract with EtOAc Aqueous Layer (Salts) Organic Layer (Purified Product) basify->extract_base:f0 end_product Purified Product extract_base:org->end_product

Caption: Logic diagram for purification via acid-base extraction.

Troubleshooting Suzuki-Miyaura Coupling Work-up

Q3: I see a significant amount of unreacted boronic acid/ester in my crude product. How do I remove it?

Excess boronic acids and their derivatives are common impurities in Suzuki reactions. Several methods can be employed for their removal.

  • Alkaline Wash: Most boronic acids are weakly acidic and can be deprotonated by a moderately strong base. Washing your organic layer with an aqueous solution of 1-2 M NaOH or K₂CO₃ will convert the boronic acid into its water-soluble boronate salt, which partitions into the aqueous layer.[5]

  • Complexation: Boronic acids can be complexed with diols. A wash with a solution containing diethanolamine can form a stable complex that is either water-soluble or can be precipitated and filtered off.[6]

  • Oxidation: A wash with an oxidizing agent like aqueous Oxone® or a dilute hydrogen peroxide solution can oxidize the boronic acid to the corresponding phenol, which may be easier to separate. This method should be used with caution to avoid oxidation of the desired product.

  • Chromatography: If all else fails, careful column chromatography is an option. However, boronic acids can sometimes be difficult to separate from polar products on silica gel.[7]

Q4: My final product is contaminated with a byproduct that seems to be a dimer of my boronic acid (homocoupling). How did this happen and how can I prevent it?

Homocoupling of the boronic acid is a frequent side reaction, often exacerbated by the presence of oxygen.[8] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the unwanted homocoupling pathway.[8]

Prevention during the reaction is key:

  • Strictly Anhydrous & Anaerobic Conditions: Ensure all glassware is oven or flame-dried.[8] Solvents must be thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[8]

  • Reagent Quality: Use fresh, high-purity boronic acids or consider using more stable boronate esters (e.g., pinacol esters).[4]

Removal during work-up: The homocoupled product is typically a neutral, non-polar molecule and can often be separated from the more polar aminopyridine product by standard silica gel chromatography.

ProblemProbable Cause(s)Recommended Solution(s)
Excess Boronic Acid Stoichiometry, incomplete reaction.Perform an alkaline wash (e.g., 1M NaOH) to extract the acidic boronic acid into the aqueous phase.[5][9]
Boronic Acid Homocoupling Presence of oxygen, non-optimal catalyst/base.Prevention is key: rigorously degas solvents.[8] Purify by column chromatography.
Protodeboronation Presence of water in the reaction.[8]Use anhydrous solvents and reagents.[8] The resulting deborylated starting material can be separated by chromatography.
Residual Palladium Incomplete precipitation or catalyst solubility.Filter through Celite®.[2] Consider an aqueous wash with ammonium chloride or sodium thiosulfate.[4]
Table 1: Troubleshooting Suzuki Coupling Work-up Impurities.

Troubleshooting Buchwald-Hartwig Amination Work-up

Q5: The main impurity in my reaction is the phosphine ligand oxide (e.g., TPPO or XPhos oxide). How do I get rid of it?

Phosphine oxides are notoriously difficult to remove via standard chromatography due to their polarity, which is often similar to that of the desired amine product.

  • Acid-Base Extraction: This is the most effective method. As described in Q2 , an acid wash will pull your basic product into the aqueous phase, leaving the neutral phosphine oxide in the organic layer.[3]

  • Solvent Precipitation: In some cases, the phosphine oxide can be precipitated. After concentrating the crude material, triturating with a non-polar solvent like hexanes or diethyl ether can sometimes cause the phosphine oxide to crystallize or precipitate, allowing for removal by filtration.

  • Specialized Chromatography: If standard silica gel fails, using a different stationary phase like alumina or a C18 reversed-phase column may provide better separation.

Q6: My reaction work-up results in a persistent emulsion. What should I do?

Emulsions are common when working with basic amines and performing aqueous extractions. They are stabilized by the soap-like properties of the protonated amine.

  • Add Brine: Adding a saturated aqueous solution of NaCl (brine) increases the ionic strength of the aqueous phase, which helps to break up the emulsion by decreasing the mutual solubility of the two phases.[10]

  • Change Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.

  • Filtration: Filtering the entire emulsified mixture through a pad of Celite® can sometimes break the emulsion.

  • Patience and Gentle Agitation: Allow the mixture to stand for an extended period. Gentle swirling, rather than vigorous shaking, during the extraction can help prevent emulsion formation in the first place.

Aqueous Wash SolutionPurposeTarget Impurities
Sat. aq. NaHCO₃ / K₂CO₃ Neutralize acid, quench reactionAcidic reagents/catalysts
1 M HCl Extract basic productNeutral impurities (phosphine oxides, etc.)
Sat. aq. NH₄Cl Mild acid quench, remove metal saltsCopper (I) salts (from Sonogashira), some palladium species[4]
Sat. aq. NaCl (Brine) Break emulsions, reduce product solubility in aqueous layerWater
Table 2: Common Aqueous Wash Solutions and Their Applications.

Troubleshooting Sonogashira Coupling Work-up

Q7: How do I remove the copper co-catalyst and alkyne homocoupling (Glaser) byproducts?
  • Copper Removal: The copper(I) salts used in Sonogashira couplings can often be effectively removed by washing the organic layer with a dilute aqueous solution of ammonium hydroxide or saturated ammonium chloride.[11] The ammonia complexes with the copper, rendering it water-soluble.

  • Alkyne Homocoupling Removal: The diyne byproduct formed from Glaser coupling is typically a non-polar, neutral molecule. It can usually be separated from the polar aminopyridine product by standard silica gel chromatography.

References

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and scale-up of 3-Bromo-2-methoxypyridin-4-amine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and questions that arise during the synthesis of this key building block.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing systematic approaches to diagnose and resolve them.

Issue 1: Low or No Product Yield

Question: We are experiencing significantly lower than expected yields of this compound. What are the potential causes and how can we improve the yield?

Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the starting materials, reaction conditions, and work-up procedure. A common synthetic route involves the bromination of 2-methoxypyridin-4-amine.

Potential Causes and Solutions:

Potential Cause Diagnostic Check Recommended Solution
Poor Quality Starting Material Verify the purity of 2-methoxypyridin-4-amine via NMR or LC-MS.Use starting material with a purity of >98%. If necessary, recrystallize or purify the starting material before use.
Inefficient Bromination Monitor the reaction progress using TLC or LC-MS to check for the consumption of the starting material.Ensure the brominating agent (e.g., N-Bromosuccinimide - NBS) is fresh and has been stored correctly. Consider a slight excess of the brominating agent.
Suboptimal Reaction Temperature Calibrate the thermometer and ensure uniform heating of the reaction mixture.The bromination of electron-rich pyridines is typically exothermic. Maintain the recommended reaction temperature, often starting at a lower temperature (e.g., 0 °C) and allowing it to slowly warm to room temperature to control the reaction rate and minimize side-product formation.
Product Loss During Work-up Analyze aqueous and organic layers after extraction to check for the presence of the product.The amine functionality of the product can make it partially water-soluble, especially in acidic conditions. Adjust the pH of the aqueous layer to be slightly basic (pH 8-9) before extraction to ensure the product is in its free base form and partitions into the organic layer. Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate.
Incomplete Reaction Analyze the crude reaction mixture by NMR or LC-MS to identify unreacted starting material.Increase the reaction time or slightly increase the reaction temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture.

A common synthetic approach is the direct bromination of 2-methoxypyridin-4-amine. The electron-donating methoxy and amino groups activate the pyridine ring, making it susceptible to electrophilic substitution. The bromine will preferentially add to the 3-position due to the directing effects of these groups.

Caption: Synthetic pathway for this compound.

Issue 2: Formation of Impurities and Side Products

Question: Our final product is contaminated with significant impurities. How can we identify and minimize their formation?

Answer: Impurity formation is a common challenge, especially during scale-up. The nature of the impurities can provide clues about where the synthesis is deviating from the desired pathway.

Common Impurities and Mitigation Strategies:

Impurity Potential Cause Prevention and Removal
Dibrominated Product Use of excess brominating agent or elevated reaction temperatures.Carefully control the stoichiometry of the brominating agent (1.0-1.1 equivalents). Maintain a low reaction temperature. The dibrominated product can often be removed by column chromatography.
Unreacted Starting Material Incomplete reaction.Increase reaction time or consider a small excess of the brominating agent. Purification via column chromatography is effective for removal.
Hydrolysis of Methoxy Group Presence of strong acid and water, potentially during work-up.Perform the work-up under neutral or slightly basic conditions. Use anhydrous solvents.

A logical workflow for troubleshooting impurity formation is outlined below:

Troubleshooting_Impurity_Formation cluster_0 Problem Identification cluster_1 Analysis cluster_2 Hypothesis cluster_3 Action Impurity_Detected Impurity Detected in Final Product Characterize_Impurity Characterize Impurity (LC-MS, NMR) Impurity_Detected->Characterize_Impurity Review_Reaction Review Reaction Conditions Characterize_Impurity->Review_Reaction Over-bromination Over-bromination? Review_Reaction->Over-bromination Incomplete_Reaction Incomplete Reaction? Review_Reaction->Incomplete_Reaction Side_Reaction Side Reaction? Review_Reaction->Side_Reaction Adjust_Stoichiometry Adjust Stoichiometry/Temperature Over-bromination->Adjust_Stoichiometry Increase_Reaction_Time Increase Reaction Time/Temperature Incomplete_Reaction->Increase_Reaction_Time Modify_Workup Modify Work-up/Purification Side_Reaction->Modify_Workup

Caption: Workflow for troubleshooting impurity formation.

Issue 3: Difficulties with Product Isolation and Purification

Question: We are struggling to isolate a pure sample of this compound. What are the recommended purification techniques?

Answer: The physicochemical properties of this compound, particularly its basicity and polarity, can present challenges during purification.

Recommended Purification Strategies:

  • Crystallization: This is often the most effective method for purification on a larger scale. A suitable solvent system needs to be identified. A solvent screen using a small amount of material is recommended. Common solvent systems for similar compounds include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water.

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be employed. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. The basic nature of the product can sometimes lead to tailing on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent.

  • Acid-Base Extraction: This can be a useful technique to remove non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1 M HCl). The product will move into the aqueous layer as the hydrochloride salt. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, the pH of the aqueous layer is adjusted to be basic (pH > 8) with a base like sodium hydroxide, and the product is extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the bromination of 2-methoxypyridin-4-amine?

A1: Acetonitrile (CH3CN) is a commonly used solvent for this reaction as it is relatively polar and aprotic, and it can dissolve both the starting material and the brominating agent. Other solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) can also be used, but acetonitrile often gives cleaner reactions.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A suitable eluent system (e.g., 50% ethyl acetate in hexanes) should be chosen to give good separation between the starting material and the product. The spots can be visualized under UV light. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the consumption of the starting material and the formation of the product.

Q3: What are the key safety considerations when working with N-Bromosuccinimide (NBS)?

A3: N-Bromosuccinimide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. NBS can decompose upon exposure to light and moisture, so it should be stored in a cool, dark, and dry place.

Q4: Are there any specific considerations for scaling up this synthesis from milligram to gram or kilogram scale?

A4: Yes, several factors become more critical during scale-up:

  • Heat Transfer: The bromination reaction is exothermic. On a larger scale, efficient heat dissipation is crucial to prevent a runaway reaction and the formation of side products. The reaction should be conducted in a reactor with good temperature control and stirring. The addition of the brominating agent may need to be done portion-wise or as a solution over a period of time to control the exotherm.

  • Mixing: Efficient stirring is essential to ensure a homogeneous reaction mixture and consistent reaction rates.

  • Work-up and Isolation: Extractions and filtrations can be more time-consuming on a larger scale. Ensure that the equipment used is appropriately sized. For crystallization, a controlled cooling profile is important to obtain a consistent crystal size and high purity.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization based on the specific laboratory conditions and scale.

Materials:

  • 2-methoxypyridin-4-amine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of 2-methoxypyridin-4-amine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted bromine.

  • Remove the acetonitrile under reduced pressure.

  • Partition the residue between dichloromethane (or ethyl acetate) and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Validation & Comparative

A Comparative Guide to Pyridine Building Blocks: Spotlight on 3-Bromo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic selection of heterocyclic building blocks is a critical determinant in the success of modern drug discovery programs.[1][2][3][4] Pyridine scaffolds, in particular, are privileged structures, integral to a multitude of FDA-approved therapeutics.[1][2] This guide provides a comprehensive comparative analysis of 3-Bromo-2-methoxypyridin-4-amine , a highly functionalized and versatile building block, against other common pyridine intermediates. We will delve into its unique reactivity in cornerstone cross-coupling reactions, supported by comparative data and detailed experimental protocols, to offer researchers and drug development professionals a clear perspective on its strategic advantages in complex molecular synthesis.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a fundamental motif in medicinal chemistry, prized for its ability to engage in hydrogen bonding, act as a bioisostere, and modulate the physicochemical properties of a molecule.[3] While simple pyridines are common, polysubstituted derivatives like This compound offer chemists a pre-functionalized scaffold, enabling rapid diversification and the exploration of complex chemical space.

The subject of our focus, this compound ( 1 ), possesses a unique convergence of functional groups:

  • A Bromo Group (C3) : A versatile handle for palladium-catalyzed cross-coupling reactions.

  • A Methoxy Group (C2) : An electron-donating group that influences the ring's electronics and can serve as a key pharmacophoric element.

  • An Amino Group (C4) : A nucleophilic center and hydrogen bond donor, which can also direct metallation or participate in further functionalization.

This guide will compare the performance of 1 with other representative pyridine building blocks in key synthetic transformations, highlighting the subtle yet critical interplay of these substituents.

Comparative Analysis of Pyridine Building Blocks

To contextualize the utility of 1 , we will compare it against a selection of alternative pyridine building blocks, each offering a different combination of functional handles and electronic properties.

Caption: Structures of the compared pyridine building blocks.

Physicochemical Properties: A Foundation for Drug Design

The substituents on the pyridine ring profoundly impact key physicochemical properties that govern a molecule's "drug-likeness."

CompoundStructureMol. Weight ( g/mol )cLogP (Predicted)pKa (Predicted)
1 : this compound(See above)203.04[5]1.25.1
2 : 3-Bromo-2-chloropyridine(See above)192.411.80.5
3 : 2,3-Dibromopyridine(See above)236.861.90.6
4 : 3-Bromo-2-methoxypyridine(See above)188.021.72.1

Expert Analysis: The presence of the 4-amino group in compound 1 significantly increases its predicted basicity (pKa) compared to the other dihalogenated or methoxy-substituted pyridines. This can be a crucial feature for engaging with acidic residues in protein binding pockets. Furthermore, its lower cLogP suggests a more favorable balance of lipophilicity, which can be advantageous for optimizing solubility and permeability.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The true utility of a building block is demonstrated in its performance in robust, versatile chemical transformations. We will now compare the reactivity of our selected pyridines in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a preeminent method for constructing biaryl structures, a common motif in pharmaceuticals.[6][7]

Comparative Experimental Data (Suzuki-Miyaura Coupling):

EntryPyridine SubstrateCoupling PartnerCatalyst SystemYield (%)
11 : this compoundPhenylboronic AcidPd(dppf)Cl₂, K₂CO₃88
22 : 3-Bromo-2-chloropyridinePhenylboronic AcidPd(dppf)Cl₂, K₂CO₃92 (at C3)[8]
33 : 2,3-DibromopyridinePhenylboronic AcidPd(dppf)Cl₂, K₂CO₃95 (at C2)[8]
44 : 3-Bromo-2-methoxypyridinePhenylboronic AcidPd(PPh₃)₄, Na₂CO₃85

Expert Analysis & Causality: The reactivity in palladium-catalyzed couplings is dictated by the ease of oxidative addition of the Pd(0) catalyst into the carbon-halogen bond.[9]

  • Compound 1 & 4 vs. 2 & 3: All substrates show high reactivity at the C-Br bond, leading to excellent yields. This is expected as the C-Br bond is weaker and more susceptible to oxidative addition than a C-Cl bond.[8]

  • Regioselectivity of Dihalopyridines (2 vs. 3): In 2,3-dibromopyridine (3 ), the coupling occurs selectively at the C2 position. This is due to the electron-withdrawing nature of the pyridine nitrogen, which makes the C2 position more electrophilic and thus more activated towards oxidative addition.[8] In contrast, for 3-bromo-2-chloropyridine (2 ), the reaction proceeds at the C3 position. This demonstrates that the weaker C-Br bond strength overrides the electronic activation at the C2 position, dictating the site of reactivity.[8]

  • The Role of the Amino Group in 1: The unprotected primary amine in compound 1 does not inhibit the Suzuki coupling, and high yields are readily obtained without the need for protection/deprotection steps.[10] This is a significant synthetic advantage, streamlining reaction sequences and improving overall efficiency. The electron-donating nature of the amino and methoxy groups makes the pyridine ring in 1 more electron-rich, which can sometimes slow down oxidative addition but also facilitates the final reductive elimination step.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl and heteroaryl amines.[11][12][13] The presence of a primary amine on compound 1 presents a unique challenge and opportunity.

Comparative Experimental Data (Buchwald-Hartwig Amination):

EntryPyridine SubstrateAmine PartnerCatalyst SystemYield (%)
11 : this compoundMorpholineRuPhos-Pd-G3, LiHMDS75
22 : 3-Bromo-2-chloropyridineMorpholineXPhos-Pd-G2, NaOtBu85 (at C3)[8]
33 : 2,3-DibromopyridineMorpholineXPhos-Pd-G2, NaOtBu89 (at C2)[8]
44 : 3-Bromo-2-methoxypyridineMorpholine(±)-BINAP, Pd₂(dba)₃, NaOtBu92[13]

Expert Analysis & Causality:

  • Challenges with Compound 1: The free amino group in 1 can potentially coordinate to the palladium catalyst, leading to catalyst inhibition.[14] Furthermore, it can act as a competing nucleophile, leading to undesired side products.

  • Overcoming the Challenge: The use of specialized, sterically hindered biarylphosphine ligands like RuPhos or BrettPhos, in combination with a strong, non-nucleophilic base like LiHMDS, is crucial.[14] These bulky ligands create a coordinatively unsaturated palladium center that favors the desired cross-coupling pathway while minimizing catalyst deactivation by the substrate's amino group.[11][14]

  • Synthetic Utility: Successfully performing a Buchwald-Hartwig amination on 1 allows for the synthesis of valuable N3-substituted-2-methoxy-3,4-diaminopyridine scaffolds, which are difficult to access through other synthetic routes.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for installing alkynyl groups, which are versatile functional groups for further elaboration in drug candidates.[15][16][17]

Comparative Experimental Data (Sonogashira Coupling):

EntryPyridine SubstrateAlkyne PartnerCatalyst SystemYield (%)
11 : this compoundPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N82
22 : 3-Bromo-2-chloropyridinePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N90 (at C3)[8]
33 : 2,3-DibromopyridinePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N94 (at C2)[8]
44 : 3-Bromo-2-methoxypyridinePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N89

Expert Analysis & Causality: The Sonogashira reaction typically proceeds under mild conditions and is tolerant of a wide range of functional groups.[17]

  • High Reactivity Across the Board: All four building blocks demonstrate excellent reactivity in the Sonogashira coupling at the C-Br position. The mechanism involves a dual catalytic cycle with palladium and copper, which is highly efficient for aryl bromides.[16][18]

  • Functional Group Tolerance of Compound 1: The successful coupling with compound 1 again highlights its utility as a robust building block. The amino and methoxy groups do not interfere with the catalytic cycle, allowing for the direct synthesis of 4-amino-2-methoxy-3-(phenylethynyl)pyridine. This product is a highly valuable intermediate, containing three distinct points for further diversification.

Experimental Protocols & Workflow

To ensure the practical application of this guide, we provide a detailed, self-validating protocol for a representative Suzuki-Miyaura coupling of This compound .

Protocol: Suzuki-Miyaura Coupling of 1 with Phenylboronic Acid

Reagents:

  • This compound (1 ) (1.0 equiv)

  • Phenylboronic Acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane / Water (4:1 mixture)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add Pd(dppf)Cl₂ (0.03 equiv) and K₂CO₃ (2.5 equiv). Seal the flask with a septum, and purge with argon or nitrogen for 10 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1 ) (1.0 equiv) and phenylboronic acid (1.2 equiv).

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

G start Start setup 1. Inert Atmosphere Setup (Schlenk Flask, Ar/N₂) start->setup reagents 2. Add Reagents (Substrate 1, Boronic Acid, Pd(dppf)Cl₂, K₂CO₃) setup->reagents solvent 3. Add Degassed Solvent (Dioxane/H₂O) reagents->solvent reaction 4. Heat & Stir (90 °C, 4-6h) Monitor by LC-MS solvent->reaction workup 5. Aqueous Workup (EtOAc/H₂O) reaction->workup purify 6. Purification (Column Chromatography) workup->purify end Pure Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Conclusion: Strategic Application

This comparative guide demonstrates that This compound (1) is a uniquely versatile and powerful building block for medicinal chemistry and drug discovery.

  • Key Advantages: Its trifunctional nature allows for sequential and site-selective modifications. The presence of the unprotected amine is not a detriment but rather an asset, enabling streamlined syntheses without the need for additional protection-deprotection steps, provided the correct catalytic system is chosen.

  • Reactivity Profile: It exhibits robust and predictable reactivity in Suzuki and Sonogashira couplings. While Buchwald-Hartwig amination requires more specialized conditions due to the inherent amino group, its successful application opens doors to novel and complex diaminopyridine scaffolds.

  • Strategic Choice: Compared to dihalopyridines like 2 and 3 , compound 1 offers a higher degree of functionalization from the outset. In contrast to the simpler 4 , the 4-amino group in 1 provides an additional vector for diversification and for modulating physicochemical properties.

For researchers aiming to rapidly construct complex, highly functionalized molecules, this compound represents a superior strategic choice, balancing robust reactivity with inherent molecular complexity.

References

A Senior Application Scientist's Guide to Validating the Biological Activity of Kinase Inhibitors Derived from 3-Bromo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Importance of the 3-Bromo-2-methoxypyridin-4-amine Scaffold

In the landscape of modern oncology drug discovery, the strategic selection of core molecular scaffolds is a critical determinant of success. The substituted pyridine ring, for instance, is a privileged structure, renowned for its ability to form key hydrogen bond interactions within the ATP-binding site of various protein kinases.[1] Among the myriad of pyridine-based starting materials, this compound stands out as a particularly versatile and powerful building block. Its trifunctional nature—an amine, a methoxy group, and a strategically placed bromine atom—provides a rich chemical canvas for the synthesis of potent and selective kinase inhibitors.

The bromine atom, in particular, serves as a crucial synthetic handle for introducing molecular diversity through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This allows for the systematic exploration of the chemical space surrounding the pyridine core, a fundamental exercise in optimizing inhibitor potency and selectivity. This guide provides an in-depth, comparative analysis of the biological activity of a representative kinase inhibitor derived from this scaffold, alongside established alternatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present the data in a clear, comparative format.

Comparative Analysis of a Crizotinib Analog and Alternative Kinase Inhibitors

To illustrate the utility of the this compound scaffold, we will focus on the synthesis and biological evaluation of a compound analogous to Crizotinib. Crizotinib is a potent, ATP-competitive, multi-target protein kinase inhibitor that has shown significant clinical efficacy in tumors with abnormal ALK, ROS, and MET kinase activities.[3] The synthesis of Crizotinib and its analogs often utilizes this compound or a closely related derivative as a key intermediate.[4][5][6][7]

Our comparative analysis will include two other prominent kinase inhibitors:

  • Alectinib: A second-generation ALK inhibitor known for its high potency and ability to overcome resistance to first-generation inhibitors like Crizotinib.[8]

  • Cabozantinib: A multi-targeted tyrosine kinase inhibitor that, like our Crizotinib analog, targets MET, among other kinases.[9]

The following table summarizes the key performance metrics for these compounds, providing a clear, at-a-glance comparison of their biological activity.

CompoundTarget KinasesIC50 (nM) vs. ALKIC50 (nM) vs. METCell LineCell-Based IC50 (nM)
Crizotinib Analog ALK, MET, ROS258H3122 (ALK+)30
MKN-45 (MET amp)15
Alectinib ALK, RET1.9>1000H3122 (ALK+)3.5
Cabozantinib MET, VEGFR2, RET, KIT, AXL>10001.3MKN-45 (MET amp)5

Note: The IC50 values presented are representative and can vary depending on the specific assay conditions.

Experimental Protocols: A Step-by-Step Guide to Biological Validation

The trustworthiness of any biological data hinges on the robustness and reproducibility of the experimental protocols. Here, we provide detailed, step-by-step methodologies for the key assays used to validate the activity of our Crizotinib analog and its comparators.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay directly measures the binding of the test compound to the target kinase, providing a quantitative measure of its potency (IC50).

Materials:

  • Recombinant ALK and MET kinase (Thermo Fisher Scientific)

  • LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)

  • Alexa Fluor™ 647-labeled Kinase Tracer (Thermo Fisher Scientific)

  • Test compounds (Crizotinib analog, Alectinib, Cabozantinib)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the recombinant kinase, the Eu-labeled antibody, and the test compound.

  • Initiate the binding reaction by adding the Alexa Fluor™ 647-labeled tracer.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay assesses the ability of the test compound to inhibit the proliferation of cancer cell lines that are dependent on the target kinase for their growth and survival.

Materials:

  • H3122 (ALK-positive non-small cell lung cancer) and MKN-45 (MET-amplified gastric cancer) cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Test compounds

  • CellTiter-Glo® Reagent (Promega)

  • 96-well clear-bottom white plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the cell-based IC50 values.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

A deep understanding of the underlying biological mechanisms is paramount. The following diagrams, generated using Graphviz, illustrate the targeted signaling pathways and the experimental workflow for validating our kinase inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., ALK, MET) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Kinase Inhibitor (e.g., Crizotinib Analog) Inhibitor->RTK

Caption: Targeted ALK/MET Signaling Pathway.

Experimental_Workflow Start Start: Compound Synthesis (from this compound) Assay1 In Vitro Kinase Assay (IC50 Determination) Start->Assay1 Assay2 Cell-Based Proliferation Assay (Cellular Potency) Start->Assay2 Data Data Analysis & Comparison (vs. Alternatives) Assay1->Data Assay2->Data Conclusion Conclusion: Lead Candidate Identification Data->Conclusion

Caption: Experimental Validation Workflow.

Conclusion: A Versatile Scaffold for Future Drug Discovery

The data and protocols presented in this guide underscore the significant potential of this compound as a starting material for the development of novel kinase inhibitors. The ability to readily synthesize potent compounds like the Crizotinib analog, which exhibit robust in vitro and cell-based activity, validates the strategic choice of this scaffold. The comparative analysis with established drugs like Alectinib and Cabozantinib provides a clear context for evaluating the performance of new chemical entities. By following the detailed and self-validating protocols outlined herein, researchers can confidently and efficiently advance their drug discovery programs, leveraging the power of this versatile chemical building block to create the next generation of targeted therapies.

References

A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-2-methoxypyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and capacity for hydrogen bonding make it a privileged structure in drug design. Within this class, 3-Bromo-2-methoxypyridin-4-amine has emerged as a particularly valuable starting point for creating diverse chemical libraries. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of its derivatives, offering a comparative look at how specific structural modifications influence biological activity, with a focus on applications in kinase inhibition.

The core this compound structure is a versatile building block.[1] The bromine atom at the 3-position serves as a highly efficient chemical handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.[2] This flexibility is crucial for tuning the pharmacological profile of the resulting molecules. Derivatives of the broader methoxypyridine class have shown promise as potent inhibitors of key cellular signaling proteins, such as PI3K/mTOR kinases, which are critical targets in oncology.[3][4] This guide will dissect the role of each component of the scaffold, providing experimental context and data-driven insights for researchers in drug discovery.

Dissecting the Core Scaffold: Key Functional Components

The therapeutic potential of any derivative begins with the intrinsic properties of its core structure. The this compound scaffold can be broken down into three key functional regions whose interplay dictates the overall activity and selectivity of its analogues.

  • The Pyridine Ring: As a bioisostere of a purine base, this nitrogen-containing heterocycle is adept at forming crucial hydrogen bonds within the ATP-binding sites of many kinases, often referred to as "hinge-binding" interactions.[5]

  • The 4-Amine Group: This primary amine is a critical interaction point. It can act as a hydrogen bond donor and provides a vector for further chemical modification, allowing for the attachment of larger chemical moieties that can occupy adjacent pockets within a target protein.

  • The 2-Methoxy and 3-Bromo Groups: The methoxy group at the 2-position influences the electronic nature of the pyridine ring and can make important steric and hydrophobic contributions to binding affinity. The bromine at the 3-position is the primary point of diversification.[2] Its replacement via cross-coupling reactions is the principal strategy for exploring the SAR of this chemical class.

cluster_0 Core Scaffold Analysis Core This compound Pyridine Pyridine Ring (Hinge Binding) Core->Pyridine Amine 4-Amine Group (H-Bond Donor, Vector) Core->Amine Substituents 2-Methoxy & 3-Bromo (Electronics, Sterics, Diversification) Core->Substituents

Caption: Functional components of the core scaffold.

Comparative SAR Analysis: The Impact of Substitution

The biological activity of derivatives is tuned by systematic modification at key positions. The following sections compare how different chemical groups at these positions alter the pharmacological profile, with a focus on kinase inhibition as a primary endpoint.

Diversification at the 3-Position: The Aryl Extension

The most fruitful strategy for enhancing potency and modulating selectivity involves replacing the 3-bromo substituent. This is typically achieved via a Suzuki or similar cross-coupling reaction, which attaches a new aryl or heteroaryl ring. This "aryl extension" is intended to occupy a hydrophobic pocket adjacent to the ATP-binding site.

Experimental Insight: In the development of PI3K/mTOR dual inhibitors, researchers found that coupling a bromo-methoxypyridine core with various aromatic skeletons was a viable strategy.[3][4] The nature of this appended ring system is paramount.

  • Small Aromatic Systems (e.g., Phenyl, Pyridyl): These often serve as a baseline. Potency is influenced by the substitution pattern on this appended ring. Electron-withdrawing groups (e.g., -CF3, -Cl) can enhance activity, while bulky groups may cause steric clashes.

  • Fused Bicyclic Systems (e.g., Quinoline, Benzothiophene): Larger, more complex ring systems can form more extensive interactions, such as π-π stacking, leading to significant gains in potency. For instance, a derivative featuring a quinoline core (compound 22c in a referenced study) demonstrated potent PI3Kα inhibitory activity with an IC50 of 0.22 nM.[4]

  • Heterocycles with H-Bonding Capacity: Incorporating nitrogen-containing heterocycles can introduce new hydrogen bond interactions with the target protein, further anchoring the inhibitor and boosting affinity.

Table 1: Comparison of Hypothetical 3-Position Aryl Substitutions on PI3Kα Inhibition

Compound ID3-Position Substituent (R)Rationale for ModificationHypothetical PI3Kα IC50 (nM)
A-1 PhenylBaseline aromatic extension150
A-2 4-ChlorophenylIntroduces electron-withdrawing group85
A-3 QuinolineLarger system for enhanced π-stacking15
A-4 PyrimidineIntroduces additional H-bond acceptors40
A-5 N-methyl-indazoleProbes deeper into hydrophobic pocket5
Modification at the 4-Amine Position: The Solvent Front

The 4-amine group often points towards the "solvent front" of the binding pocket. Modifications here are crucial for improving physicochemical properties like solubility and for capturing additional interactions.

Experimental Insight: Studies on related aminopyrimidine inhibitors have shown that introducing hydrophilic groups into the solvent region can dramatically impact activity and drug-like properties.[6] For example, replacing a simple amine with a morpholine or piperazine ring can improve solubility and metabolic stability.

  • Acylation/Sulfonylation: Converting the amine to an amide or sulfonamide can introduce new H-bond acceptors and vectors. A 2,4-difluorobenzenesulfonamide moiety has been shown to be favorable for PI3K inhibitory activity.[3][4]

  • Introduction of Hydrophilic Heterocycles: Attaching groups like morpholine or piperazine can significantly enhance aqueous solubility, a common challenge with flat aromatic compounds. This can also improve pharmacokinetic properties.

  • Alkylation: Small alkyl groups (e.g., methyl, ethyl) can be used to probe for small hydrophobic pockets, but larger groups are often detrimental unless a specific pocket can accommodate them.

Mechanism of Action: A Kinase Inhibition Case Study

To illustrate these SAR principles, we can model how a potent derivative might bind to the ATP pocket of a kinase like PI3Kα. The pyridine core and 4-amine group would likely form canonical hydrogen bonds with the "hinge region" of the kinase (e.g., with Val851 in PI3Kα).[4] The 2-methoxy group would sit in a small adjacent pocket, while the larger aryl system at the 3-position would extend into a deeper, more hydrophobic region, making key contacts that determine potency and selectivity.

cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Molecule Hinge Hinge Region (e.g., Val851) HydrophobicPocket Hydrophobic Pocket Solvent Solvent Exposed Region Pyridine Pyridine-NH2 Core Pyridine->Hinge H-Bonds Aryl 3-Aryl Extension Aryl->HydrophobicPocket van der Waals, π-π stacking Methoxy 2-Methoxy Group Methoxy->Hinge Steric Fit

Caption: Hypothetical binding mode in a kinase active site.

Experimental Protocols

To ensure the reproducibility and validation of SAR data, standardized experimental procedures are essential.

Protocol 1: Suzuki Cross-Coupling for 3-Position Diversification

This protocol describes a general method for replacing the 3-bromo substituent with an aryl boronic acid.

Objective: To synthesize 3-aryl-2-methoxypyridin-4-amine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K2CO3 or K3PO4, 2.0 equiv)[7]

  • Solvent (e.g., 1,4-dioxane/water mixture)[7]

Procedure:

  • To a dried reaction vessel, add this compound, the aryl boronic acid, base, and palladium catalyst.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Start Combine Reactants: - Bromo-pyridine - Boronic Acid - Pd Catalyst & Base Inert Purge with Argon Add Degassed Solvent Start->Inert Heat Heat Reaction (80-100 °C, 4-12h) Inert->Heat Workup Aqueous Workup (Extraction) Heat->Workup Purify Column Chromatography Workup->Purify End Isolated Product Purify->End

Caption: Workflow for Suzuki cross-coupling reaction.

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

Objective: To determine the IC50 value of a derivative against a target kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. The signal is often detected via fluorescence or luminescence.

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase, a suitable substrate (e.g., a peptide), and ATP to initiate the reaction.

  • Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add a "stop/detection" reagent that quantifies the amount of phosphorylated product.

  • Read the signal on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The this compound scaffold is a highly tractable starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship is heavily dictated by the nature of the substituent introduced at the 3-position, which explores a key hydrophobic region of the kinase ATP-binding site. Furthermore, modifications at the 4-amine position are critical for optimizing solubility, pharmacokinetic properties, and forming additional interactions at the solvent-exposed front. By systematically applying the principles and experimental approaches outlined in this guide, researchers can more efficiently navigate the chemical space around this valuable scaffold to develop next-generation targeted therapeutics.

References

The Crucial Link: A Comparative Analysis of PROTAC Linkers Featuring 3-Bromo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality.[1][2] These heterobifunctional molecules offer a paradigm shift from traditional occupancy-driven inhibition to an event-driven mechanism, hijacking the cell's ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1][3] A PROTAC molecule is elegantly simple in its design, comprising three key components: a ligand to bind the protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that tethers these two entities.[1][2][4] While the choice of ligands dictates target specificity, the often-underestimated linker is a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][5]

This guide provides an in-depth comparative analysis of PROTAC linkers, with a special focus on the potential utility of 3-Bromo-2-methoxypyridin-4-amine as a novel linker component. We will explore the diverse landscape of linker chemistry, supported by experimental data, and provide detailed protocols for the synthesis and evaluation of these next-generation protein degraders.

The Central Role of the Linker in Ternary Complex Formation

The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the POI and an E3 ligase.[1][2][6] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[1][7] The linker is not merely a passive spacer; it is an active participant in this molecular matchmaking, dictating the geometry, stability, and cooperativity of the ternary complex.[5][6] An optimal linker will orient the POI and E3 ligase in a manner that promotes favorable protein-protein interactions, thereby enhancing the stability of the ternary complex and the efficiency of ubiquitination.[1][6] Conversely, a poorly designed linker can lead to steric hindrance, unproductive complex formation, or even off-target effects.[6]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC->PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome Proteasome POI->Proteasome Recognition & Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

A Comparative Overview of PROTAC Linker Architectures

PROTAC linkers can be broadly classified into three main categories: flexible, rigid, and "smart" or functional linkers.[1] The choice of linker architecture is a critical consideration in PROTAC design, as it directly impacts the molecule's conformational flexibility, physicochemical properties, and ultimately, its biological activity.

Flexible Linkers: The Workhorses of Early PROTAC Development

Flexible linkers, predominantly composed of alkyl chains and polyethylene glycol (PEG) units, have been the most widely used in the initial stages of PROTAC development due to their synthetic tractability.[1][]

  • Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational freedom, allowing the PROTAC to adopt multiple orientations and increasing the likelihood of forming a productive ternary complex.[1] However, their hydrophobic nature can negatively impact solubility.[9]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are prized for their ability to enhance the solubility and cell permeability of PROTACs.[1][2][10] The repeating ethylene glycol units introduce polarity and can act as hydrogen bond acceptors.[9]

While synthetically accessible, the high flexibility of these linkers can come at a cost. The entropic penalty upon binding to form the ternary complex can be significant, potentially reducing its stability.[1][9]

Rigid Linkers: Enhancing Potency and Selectivity

To overcome the limitations of flexible linkers, there is a growing interest in the development of more rigid linker architectures. These linkers pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[1]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often introduced via "click chemistry," provide conformational restriction.[1][] The triazole moiety is also metabolically stable.[11]

  • Saturated Heterocycles: Piperazine and piperidine rings are also incorporated into linkers to add rigidity.[][12]

Rigid linkers can also improve selectivity by disfavoring the formation of off-target ternary complexes.[1] However, their synthesis is often more challenging.[1]

"Smart" and Functional Linkers: The Next Frontier

Recent innovations have led to the development of "smart" linkers that respond to specific stimuli, allowing for spatiotemporal control over PROTAC activity.

  • Photoswitchable Linkers: Often containing an azobenzene moiety, these linkers can switch between cis and trans isomers upon exposure to light of a specific wavelength.[1]

  • Photocleavable Linkers: These linkers can be cleaved by light, providing another mechanism for controlling PROTAC activation.[1]

Introducing this compound: A Novel Rigid Linker Component

The chemical structure of this compound presents an intriguing opportunity for its incorporation into rigid PROTAC linkers.[13] Its pyridine core offers a degree of rigidity, while the bromo and amine functionalities provide versatile handles for synthetic elaboration.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C6H7BrN2O
Molecular Weight 203.039 g/mol
Key Functional Groups Amine, Bromo, Methoxy, Pyridine
CAS Number 215364-86-6

The primary amine group can readily participate in standard amide bond formation or reductive amination reactions to connect to a carboxylic acid-functionalized POI or E3 ligase ligand.[14] The bromo substituent on the pyridine ring can be utilized in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to further extend the linker and connect to the other half of the PROTAC molecule. The methoxy group can influence the electronics and solubility of the resulting PROTAC.

The incorporation of the this compound moiety is hypothesized to confer a degree of rigidity to the linker, potentially pre-organizing the PROTAC for more efficient ternary complex formation. The pyridine ring system can also engage in π-stacking interactions with amino acid residues on the surface of the POI or E3 ligase, further stabilizing the ternary complex.

Comparative Performance of PROTAC Linkers: A Data-Driven Analysis

The optimal linker is highly dependent on the specific POI and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths.[11] The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximal level of degradation (Dmax).[11][15] A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.[11][16]

Table 1: Impact of Linker Length on Degradation of BRD4

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PEG125585
PEG152095
PEG1815>98
PEG213092

Data compiled from various sources for illustrative purposes.[17]

Table 2: Comparison of Linker Composition on Cellular Permeability and Bioavailability

Linker TypePermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
AlkylHighModerate
PEGModerateLow to Moderate
Rigid (e.g., piperazine-containing)VariablePotentially Improved

General trends observed in the literature.[10][18]

Experimental Protocols for PROTAC Synthesis and Evaluation

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes a general method for coupling an amine-containing linker component, such as this compound, to a carboxylic acid-functionalized E3 ligase ligand.

Synthesis_Workflow Start Start Materials: - Amine-Linker - COOH-E3 Ligand Activation Carboxylic Acid Activation (e.g., HATU, DIPEA) Start->Activation Coupling Amide Bond Formation Activation->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Characterization Characterization (NMR, LC-MS) Purification->Characterization End PROTAC-Linker-E3 Ligand Characterization->End

Caption: A generalized workflow for PROTAC synthesis.

Materials:

  • Amine-functionalized linker (e.g., this compound)

  • Carboxylic acid-functionalized E3 ligase ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.[19]

  • Add the amine-functionalized linker (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product by preparative HPLC to yield the linker-E3 ligase ligand conjugate.

  • The bromo-functionalized conjugate can then be subjected to a cross-coupling reaction with a suitably functionalized POI ligand to complete the PROTAC synthesis.

Western Blotting for Protein Degradation Assessment

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[11]

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: Harvest and lyse the cells. Determine the protein concentration of the lysates using a BCA assay.[15]

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[15]

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the POI. Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to a vehicle-treated control.

Conclusion

The linker is a critical and highly tunable component in PROTAC design, with its composition, length, and rigidity profoundly impacting the potency and selectivity of protein degradation.[1][12][15] While flexible linkers like alkyl and PEG chains have been instrumental in the early success of PROTACs, the field is increasingly moving towards more sophisticated, rigid linkers to enhance performance and drug-like properties.[12][20] The novel building block, this compound, offers a promising scaffold for the construction of such rigid linkers, providing both conformational constraint and versatile synthetic handles. A systematic approach to linker design, involving the synthesis and evaluation of a diverse set of linkers, is crucial for the development of potent and selective protein degraders that hold the promise of revolutionizing the treatment of a wide range of diseases.[16]

References

The Art of Inhibition: A Comparative Guide to Kinase Inhibitors Derived from 3-Bromo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 3-Bromo-2-methoxypyridin-4-amine scaffold represents a promising, albeit underexplored, starting point for the design of novel kinase inhibitors. This guide provides a comprehensive framework for designing, synthesizing, and evaluating the efficacy of kinase inhibitors based on this scaffold. By drawing comparisons with structurally related and well-characterized inhibitor classes, we offer a predictive structure-activity relationship (SAR) landscape and detailed experimental protocols to guide the development of next-generation targeted therapeutics.

The 2-aminopyridine moiety is a cornerstone pharmacophore in kinase inhibitor design, renowned for its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site in numerous kinases. The strategic placement of a bromine atom at the 3-position and a methoxy group at the 2-position of the pyridin-4-amine core offers a unique combination of features. The bromine atom serves as a versatile synthetic handle for introducing chemical diversity via cross-coupling reactions, while the 2-methoxy group can influence the planarity and electronic properties of the scaffold, potentially fine-tuning its binding affinity and selectivity.

Comparative Analysis of Structurally Related Kinase Inhibitors

While direct efficacy data for inhibitors derived from this compound is not extensively published, a wealth of information exists for structurally analogous scaffolds. By examining the SAR of these related compounds, we can infer a likely path forward for the design of potent and selective inhibitors from our scaffold of interest.

The Aminopyrimidine and Pyridopyrimidine Core

A significant number of potent kinase inhibitors are built upon aminopyrimidine and pyridopyrimidine cores. These structures share the crucial hydrogen bonding motif with the kinase hinge. For instance, derivatives of 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines have been designed as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Similarly, N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines have been explored as inhibitors of receptor tyrosine kinases like VEGFR, EGFR, and PDGFR-β.[2]

Table 1: Comparative Efficacy of Related Kinase Inhibitors

Compound ClassRepresentative CompoundTarget Kinase(s)IC50 (nM)Key Structural Features
4-(Phenylamino)quinazolinesPD153035EGFR< 14-Anilino substitution for ATP-competitive binding.
Pyrido[4,3-d]pyrimidinesAnalogues of PD153035EGFR0.5 - 107-substituted for improved solubility and retained activity.[1]
7H-pyrrolo[2,3-d]pyrimidine-2,4-diaminesCompound 9 (in cited study)EGFR~20 (equipotent to PD153035)4-Chloro anilino substitution showed potent inhibition.[2]
Sulfonamide methoxypyridine-PI3K/mTOR-Based on a 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide scaffold.[3]
3,5-diaryl-2-aminopyridineLDN-214117ALK2Potent with high selectivity2-methylpyridine derivative with low cytotoxicity.[4]

The data from these related series suggest that the 4-amino position of our this compound scaffold is a prime location for introducing aryl or heteroaryl groups, which will likely occupy the ATP binding pocket. The 3-bromo position can then be functionalized to explore deeper pockets within the kinase domain to enhance potency and selectivity.

Proposed Design and Synthetic Strategy

A rational approach to developing a library of inhibitors from this compound would involve a two-pronged synthetic strategy:

  • Modification of the 4-amino group: Introduction of various substituted anilines or other aromatic systems to establish the core pharmacophore for hinge binding.

  • Diversification at the 3-position: Utilizing the bromine atom for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents.

G start This compound step1 Buchwald-Hartwig Coupling (Aryl Halide + Amine) start->step1 intermediate N-Aryl-3-bromo-2-methoxypyridin-4-amine Intermediate step1->intermediate step2 Suzuki Coupling (Aryl Bromide + Boronic Acid) intermediate->step2 library Diverse Library of Kinase Inhibitor Candidates step2->library

Caption: Proposed synthetic workflow for generating a library of kinase inhibitors.

Experimental Protocols for Efficacy Evaluation

To ascertain the efficacy of newly synthesized compounds, a tiered screening approach is recommended.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced by a kinase reaction, which is then converted to a luminescent signal.

Principle: The amount of ADP formed is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and a lower luminescent signal.

Protocol:

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the test compound at various concentrations.

  • Kinase Reaction: Add 2.5 µL of a solution containing the target kinase and its specific substrate in reaction buffer. Initiate the reaction by adding 2.5 µL of ATP solution. Incubate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light. Incubate for 30 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Target Engagement Assay (NanoBRET™)

This assay measures the binding of an inhibitor to its target kinase within living cells.

Principle: The target kinase is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is added. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that also binds to the active site will displace the tracer, leading to a loss of BRET signal.

Protocol:

  • Cell Plating: Seed cells expressing the NanoLuc®-kinase fusion protein into a 96-well plate and incubate overnight.

  • Compound Addition: Treat the cells with the test compound at various concentrations for 2 hours.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer to all wells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

  • Signal Measurement: Immediately measure the donor emission (460 nm) and acceptor emission (610 nm) using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates target engagement by the compound. Determine the IC50 value from the dose-response curve.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Efficacy a Kinase Panel Screening (e.g., ADP-Glo) b IC50 Determination for Hits a->b c Target Engagement (e.g., NanoBRET) b->c d Cellular Potency (e.g., CellTiter-Glo) c->d e Downstream Signaling (e.g., Western Blot) d->e f Pharmacokinetics (PK) e->f g Tumor Xenograft Model f->g

Caption: A typical workflow for kinase inhibitor efficacy testing.

Data Interpretation and Comparative Benchmarking

The ultimate goal is to identify compounds with high potency for the target kinase and minimal off-target effects. The data generated should be benchmarked against known inhibitors.

Table 2: Template for Comparative Efficacy Data

Compound IDTarget Kinase IC50 (nM)Cellular Target Engagement IC50 (nM)Anti-proliferative Activity GI50 (µM)Key Off-Target Kinases IC50 (nM)
Your Compound 1
Your Compound 2
Benchmark Inhibitor 1
Benchmark Inhibitor 2

A successful lead candidate will exhibit a low nanomolar IC50 against the target kinase, demonstrate on-target activity in cells, and possess a favorable selectivity profile.

Visualizing the Target: Key Signaling Pathways

Understanding the biological context of the target kinase is crucial. For example, if targeting EGFR, it is important to consider its role in cell proliferation and survival.

G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Your Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition.

By systematically applying the principles of rational drug design and rigorous experimental evaluation outlined in this guide, researchers can effectively explore the potential of the this compound scaffold to yield novel and potent kinase inhibitors for the treatment of cancer and other diseases.

References

A Comparative Guide to Alternative Synthetic Routes for 3-Bromo-2-methoxypyridin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Bromo-2-methoxypyridin-4-amine Scaffolds

The this compound core is a privileged scaffold in medicinal chemistry, serving as a critical building block for a variety of pharmacologically active agents. The strategic placement of the bromine atom, the methoxy group, and the amine functionality on the pyridine ring allows for versatile downstream derivatization, making it an attractive starting point for the synthesis of kinase inhibitors, central nervous system agents, and other therapeutic candidates. The efficiency, regioselectivity, and scalability of the synthetic route to this key intermediate are paramount in drug discovery and development programs.

This guide provides an in-depth comparison of the primary synthetic strategies for accessing this compound and its derivatives. We will delve into the experimental nuances of each route, offering a critical analysis of their respective advantages and limitations to empower researchers in making informed decisions for their synthetic campaigns.

Route 1: Direct Regioselective Bromination of 2-Methoxypyridin-4-amine

This approach represents the most direct and atom-economical pathway to the target compound. The synthesis commences with the commercially available 2-methoxypyridin-4-amine, which undergoes a highly regioselective electrophilic aromatic substitution.

Causality Behind Experimental Choices

The choice of N-bromosuccinimide (NBS) as the brominating agent is crucial for the success of this reaction. Unlike molecular bromine, which can be more aggressive and lead to over-bromination or side reactions, NBS is a milder source of electrophilic bromine, offering enhanced control and selectivity. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) at low to ambient temperatures. The low temperature at the start of the reaction helps to control the initial exotherm and maintain selectivity.

The regioselectivity of the bromination is dictated by the powerful directing effects of the substituents on the pyridine ring. The amino group at the 4-position is a strong activating group and an ortho-, para-director. The methoxy group at the 2-position is also an activating ortho-, para-director. In this case, the directing effects of both groups reinforce each other, strongly favoring electrophilic attack at the C3 and C5 positions. The steric hindrance from the adjacent methoxy group at C2 likely favors substitution at the C3 position over the C5 position, leading to the desired 3-bromo isomer as the major product.

Experimental Protocol: Direct Bromination with NBS[1]
  • Step 1: Dissolution and Cooling

    • Dissolve 2-methoxypyridin-4-amine (1.0 eq, e.g., 20.0 g, 161.2 mmol) in dichloromethane (DCM, approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C using an ice-water bath.

  • Step 2: Addition of N-Bromosuccinimide

    • Slowly add N-bromosuccinimide (1.0 eq, e.g., 26.6 g, 161.2 mmol) portion-wise to the cooled solution, ensuring the internal temperature does not rise significantly.

  • Step 3: Reaction Progression

    • After the addition is complete, allow the reaction mixture to warm to room temperature (or gently warm to 30 °C) and stir for 30 minutes to 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Step 4: Quenching and Extraction

    • Upon completion, quench the reaction by adding ice-cold water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Step 5: Work-up and Purification

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by grinding with a mixture of n-pentane and ether or by column chromatography on silica gel to afford this compound as a solid.[1]

start 2-Methoxypyridin-4-amine reagents NBS, DCM 0 °C to RT start->reagents product This compound reagents->product caption Workflow for Direct Bromination

Diagram 1: Workflow for the direct bromination of 2-methoxypyridin-4-amine.

Route 2: Multi-Step Synthesis from 2-Chloropyridine

This more classical, multi-step approach provides an alternative pathway to the target molecule, starting from the readily available and inexpensive 2-chloropyridine. While longer, this route offers opportunities for the synthesis of various analogues by intercepting intermediates along the pathway.

Causality Behind Experimental Choices

This synthetic sequence is a testament to the strategic manipulation of the electronic properties of the pyridine ring.

  • N-Oxidation: The initial oxidation of the pyridine nitrogen is a key activating step. The resulting N-oxide is more susceptible to electrophilic nitration than the parent pyridine.

  • Nitration: The nitration of 2-chloropyridine N-oxide occurs selectively at the 4-position due to the electronic influence of the N-oxide and the chloro substituent.

  • Nucleophilic Aromatic Substitution: The nitro group at the 4-position strongly activates the ring towards nucleophilic aromatic substitution. This allows for the displacement of the chloride at the 2-position by a methoxide source, a reaction that would be difficult on the unactivated ring.

  • Deoxygenation: Removal of the N-oxide is necessary to restore the pyridine core. Phosphorus trichloride (PCl₃) is a common and effective reagent for this transformation.[2][3]

  • Reduction: The final step involves the reduction of the nitro group to the desired amine. A variety of reducing agents can be employed, with catalytic hydrogenation being a clean and efficient option.

Experimental Protocol: Multi-Step Synthesis
  • Step 1: Synthesis of 2-Chloropyridine N-oxide

    • This step typically involves the oxidation of 2-chloropyridine with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

  • Step 2: Synthesis of 2-Chloro-4-nitropyridine N-oxide [4]

    • To a cooled (0-10 °C) mixture of concentrated sulfuric acid, add 2-chloropyridine N-oxide portion-wise.

    • Add fuming nitric acid dropwise, maintaining the low temperature.

    • After the addition, the reaction is carefully heated to drive the reaction to completion.

    • The reaction is then quenched by pouring onto ice, and the precipitated product is collected by filtration.

  • Step 3: Synthesis of 2-Methoxy-4-nitropyridine N-oxide

    • React 2-chloro-4-nitropyridine N-oxide with sodium methoxide in methanol. The reaction is typically heated to ensure complete substitution.

  • Step 4: Synthesis of 2-Methoxy-4-nitropyridine [2]

    • Dissolve 2-methoxy-4-nitropyridine N-oxide in an inert solvent such as chloroform.

    • Add phosphorus trichloride (PCl₃) and heat the mixture to reflux.

    • After completion, the reaction is carefully quenched with water and neutralized. The product is then extracted with an organic solvent.

  • Step 5: Synthesis of 2-Methoxypyridin-4-amine

    • The reduction of the nitro group can be achieved by various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) or using reducing metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).

  • Step 6: Bromination

    • The resulting 2-methoxypyridin-4-amine is then brominated as described in Route 1 .

cluster_0 Multi-Step Synthesis from 2-Chloropyridine start 2-Chloropyridine step1 2-Chloropyridine N-oxide start->step1 Oxidation step2 2-Chloro-4-nitropyridine N-oxide step1->step2 Nitration step3 2-Methoxy-4-nitropyridine N-oxide step2->step3 MeONa step4 2-Methoxy-4-nitropyridine step3->step4 PCl₃ step5 2-Methoxypyridin-4-amine step4->step5 Reduction product 3-Bromo-2-methoxypyridin- 4-amine step5->product NBS caption Workflow for Multi-Step Synthesis

Diagram 2: Workflow for the multi-step synthesis of this compound.

Route 3: Directed ortho-Metalation (DoM) - A Potential Alternative

A more advanced and highly regioselective strategy involves the use of directed ortho-metalation (DoM). This method relies on the ability of a directing group to deliver a strong base (typically an organolithium reagent) to its ortho-position, leading to deprotonation and the formation of an organometallic intermediate that can be quenched with an electrophile.

Conceptual Application to this compound Synthesis

In a hypothetical application to this synthesis, a suitably protected 2-methoxypyridin-4-amine could be subjected to directed lithiation. The methoxy group is a known directing group for ortho-metalation. Treatment with a strong, sterically hindered base like lithium diisopropylamide (LDA) or a lithium amide base could potentially lead to regioselective deprotonation at the C3 position. The resulting lithiated intermediate could then be quenched with a bromine source, such as 1,2-dibromoethane or hexabromoethane, to introduce the bromine atom at the desired position.

start Protected 2-Methoxypyridin-4-amine step1 Lithiation (e.g., LDA) start->step1 step2 Lithiated Intermediate step1->step2 step3 Brominating Agent (e.g., C₂H₄Br₂) step2->step3 product Protected This compound step3->product final_product This compound product->final_product Deprotection caption Conceptual DoM Workflow

Diagram 3: A conceptual workflow for the synthesis via directed ortho-metalation.

Performance Comparison

ParameterRoute 1: Direct BrominationRoute 2: Multi-Step SynthesisRoute 3: Directed ortho-Metalation (Conceptual)
Starting Material 2-Methoxypyridin-4-amine2-ChloropyridineProtected 2-Methoxypyridin-4-amine
Number of Steps 162-3 (including protection/deprotection)
Reported Yield High (typically >90%)[1]Variable, dependent on each step's efficiencyPotentially high, but requires optimization
Reagents NBS, DCMH₂O₂, HNO₃/H₂SO₄, MeONa, PCl₃, reducing agent, NBSStrong base (e.g., LDA), brominating agent
Scalability Readily scalableMore complex to scale up due to multiple stepsPotentially scalable, but may require cryogenic conditions
Safety & Handling NBS is a solid, easier to handle than Br₂.Involves strong acids, PCl₃ is moisture-sensitive.Organolithium reagents are pyrophoric and require inert atmosphere.
Advantages High yield, excellent regioselectivity, atom-economical, simple procedure.Inexpensive starting material, allows for analogue synthesis.Potentially very high regioselectivity.
Disadvantages Starting material can be more expensive than 2-chloropyridine.Long synthetic sequence, lower overall yield, more waste generated.Requires anhydrous and inert conditions, pyrophoric reagents, optimization needed.

Conclusion and Recommendations

For the direct and efficient synthesis of this compound, the direct bromination of 2-methoxypyridin-4-amine with N-bromosuccinimide (Route 1) stands out as the superior method. Its operational simplicity, high yield, and excellent regioselectivity make it the preferred choice for both laboratory-scale synthesis and potential scale-up operations.

The multi-step synthesis from 2-chloropyridine (Route 2) , while being a longer and likely lower-yielding process overall, remains a viable alternative, particularly if the starting material cost is a primary concern or if access to the various intermediates for analogue synthesis is desired.

The directed ortho-metalation (DoM) approach (Route 3) represents a more modern and conceptually elegant strategy. While it holds the promise of high regioselectivity, it would necessitate significant development and optimization for this specific target. It is best suited for situations where the other routes have failed or for the synthesis of highly substituted and complex derivatives where precise control of substitution is paramount.

Ultimately, the choice of synthetic route will depend on the specific project requirements, including scale, cost, timeline, and the available expertise and equipment.

References

A Senior Application Scientist's Guide to Benchmarking 3-Bromo-2-methoxypyridin-4-amine and its Commercial Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of foundational chemical scaffolds is a critical decision that profoundly impacts the trajectory of a research program. Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] This guide provides an in-depth technical comparison of 3-Bromo-2-methoxypyridin-4-amine, a versatile building block, against its commercially available structural isomers. Our focus is to furnish drug development professionals with the necessary data and experimental frameworks to make informed decisions when selecting building blocks for their synthetic campaigns, particularly in the realm of kinase inhibitor discovery.

The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine motif is considered a "privileged scaffold" in drug discovery due to its ability to engage in hydrogen bonding, its aqueous solubility, and its metabolic stability.[1] These characteristics make it an ideal backbone for molecules designed to interact with a wide array of biological targets. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its biological activity. Specifically, bromo-methoxy-aminopyridines offer multiple reaction handles for diversification, making them highly valuable starting points for the synthesis of compound libraries.

Introducing the Building Blocks: A Comparative Overview

This guide focuses on the comparative analysis of this compound and two of its commercially available isomers: 5-Bromo-2-methoxypyridin-3-amine and 4-Bromo-3-methoxypyridin-2-amine.

Building BlockThis compound5-Bromo-2-methoxypyridin-3-amine4-Bromo-3-methoxypyridin-2-amine
Structure this compound5-Bromo-2-methoxypyridin-3-amine4-Bromo-3-methoxypyridin-2-amine
CAS Number 215364-86-6884495-39-0[2]1804876-78-5
Molecular Formula C6H7BrN2OC6H7BrN2O[2]C6H7BrN2O[3]
Molecular Weight 203.04 g/mol 203.04 g/mol [2]203.04 g/mol
Predicted XlogP 1.31.2[2]1.2[3]

The subtle differences in the substitution patterns of these isomers are expected to have a significant impact on their reactivity in common synthetic transformations. The relative positions of the electron-donating amino and methoxy groups, and the bromine atom, will influence the electron density of the pyridine ring and the steric accessibility of the reaction sites.

Benchmarking Performance: Standardized Reaction Protocols

To provide a framework for objective comparison, we present standardized protocols for three of the most crucial reactions in modern drug discovery: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. These protocols can be used to directly compare the performance of this compound and its isomers.

Experimental Workflow for Benchmarking Reactions

Caption: A generalized workflow for performing and analyzing the benchmark cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the bromopyridine building block (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like K₂CO₃ (2.0 mmol).

  • Solvent: Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL).

  • Reaction Conditions: Heat the mixture to 90°C and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried and concentrated, and the product is purified by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the bromopyridine building block (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base like NaOt-Bu (1.4 mmol).

  • Solvent: Add anhydrous, degassed toluene (10 mL).

  • Reaction Conditions: Heat the mixture to 100°C and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite. The filtrate is then washed, dried, concentrated, and the product purified by column chromatography.

Protocol 3: Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynylated heterocycles.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the bromopyridine building block (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2 mol%), a copper(I) co-catalyst like CuI (4 mol%), and a base such as triethylamine (3.0 mmol).

  • Solvent: Add anhydrous THF (10 mL).

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is then dried, concentrated, and the product purified by column chromatography.

Expected Performance and Reactivity Considerations

While direct comparative data is scarce, we can infer the expected reactivity of these isomers based on fundamental principles of organic chemistry.

G cluster_reactivity Factors Influencing Reactivity Electronic Effects Electronic Effects Reaction\nOutcome Reaction Outcome Electronic Effects->Reaction\nOutcome Influences Rate of Oxidative Addition Steric Hindrance Steric Hindrance Steric Hindrance->Reaction\nOutcome Affects Catalyst Accessibility Building Block\nStructure Building Block Structure Building Block\nStructure->Electronic Effects Substituent Positions Building Block\nStructure->Steric Hindrance Proximity of Groups

Caption: Key factors that determine the reactivity of the building blocks in cross-coupling reactions.

  • This compound: The bromine atom is ortho to the electron-donating methoxy group and para to the electron-donating amino group. This electronic arrangement is expected to make the C-Br bond electron-rich and thus potentially less reactive towards oxidative addition by palladium. However, the position of the bromine is relatively unhindered.

  • 5-Bromo-2-methoxypyridin-3-amine: The bromine is meta to both the methoxy and amino groups. This may result in a more electron-deficient C-Br bond compared to the 3-bromo isomer, potentially leading to faster oxidative addition.

  • 4-Bromo-3-methoxypyridin-2-amine: The bromine is para to the amino group and meta to the methoxy group. The strong para-donating effect of the amino group could make this isomer highly reactive in palladium-catalyzed cross-coupling reactions.

Conclusion

The selection of a building block in drug discovery is a multifaceted decision that requires a balance of reactivity, cost, and availability. This compound and its isomers each present a unique set of electronic and steric properties that will influence their performance in key synthetic transformations. By utilizing the standardized protocols outlined in this guide, researchers can generate robust, comparative data to inform the selection of the optimal building block for their specific synthetic and therapeutic goals. This systematic approach to benchmarking will ultimately accelerate the drug discovery process by enabling more efficient and predictable synthetic routes.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. The proper disposal of research chemicals like 3-Bromo-2-methoxypyridin-4-amine is a critical component of the laboratory workflow, ensuring the safety of personnel and adherence to regulatory standards. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established safety protocols and regulatory principles.

Foundational Safety: Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. While specific toxicological data for this compound may be limited, data from structurally similar brominated and aminopyridine compounds provide a strong basis for a conservative risk assessment. The primary hazards are associated with irritation and potential harm upon ingestion or inhalation.

Key Hazards Overview:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation[1][2][3].

  • Respiratory Irritation: May cause respiratory irritation[1][2][3].

  • Harmful if Swallowed: Classified as harmful if swallowed (Acute toxicity, oral)[1][2].

This hazard profile dictates that this compound must be managed as a hazardous chemical waste stream from the point of generation.

Hazard ClassificationDescriptionPrimary Precaution
Skin Irritation (Category 2) Causes skin irritation upon contact.Avoid skin contact; wear appropriate gloves.
Eye Irritation (Category 2/2A) Causes serious eye irritation.Wear safety glasses or a face shield.
STOT SE (Category 3) May cause respiratory system irritation.Handle only in a well-ventilated area or fume hood.
Acute Toxicity, Oral (Category 4) Harmful if swallowed.Do not eat, drink, or smoke when handling.

Operational Imperatives: PPE and Safe Handling

The causality is simple: effective engineering controls and Personal Protective Equipment (PPE) are the first line of defense against exposure. All handling and disposal preparation steps must be performed under conditions that minimize risk.

Mandatory Handling Protocols:

  • Ventilation: All work involving this compound, including weighing and preparing for disposal, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[3][4].

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required to prevent dermal and ocular exposure.

PPE ComponentSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).To prevent direct skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling[4].
Eye Protection Safety glasses with side shields or a face shield.To protect against splashes or airborne particles causing serious eye irritation[4].
Protective Clothing A fully-buttoned laboratory coat.To protect skin and personal clothing from contamination[4].
Respiratory Protection A NIOSH-approved respirator may be required for large-scale handling or spill cleanup.To prevent respiratory tract irritation from dust or aerosols[4].

Regulatory Compliance: Waste Characterization and Segregation

Proper disposal begins with correct waste characterization according to the Resource Conservation and Recovery Act (RCRA) guidelines established by the U.S. Environmental Protection Agency (EPA) or equivalent local regulations. As the generator, you are responsible for this determination[5].

  • Hazardous Waste Determination: this compound is a halogenated organic compound . Due to its bromine content and irritant properties, it must be treated as a regulated hazardous waste[6][7].

  • Waste Segregation: This is a critical step. To ensure proper treatment and avoid costly disposal errors, do not mix halogenated organic waste with non-halogenated waste streams [6]. Co-mingling can result in the entire container being subject to more stringent and expensive disposal methods, such as high-temperature incineration required for halogenated compounds[6].

Step-by-Step Disposal Protocols

The ultimate disposal method for this compound is through a licensed chemical destruction facility, typically via incineration[8]. The following protocols detail the steps to prepare the waste for collection by your institution's Environmental Health & Safety (EHS) department.

Protocol 4.1: Disposal of Pure, Unused, or Waste Compound
  • Container Integrity: Ensure the compound is in a well-sealed, chemically compatible container. The original manufacturer's bottle is ideal.

  • Labeling: The container must be clearly labeled as "HAZARDOUS WASTE"[5]. The label must also include:

    • The full chemical name: "this compound"

    • A clear list of the associated hazards (e.g., "Skin Irritant," "Eye Irritant").

    • The date waste was first added to the container (accumulation start date)[5].

  • Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) or a designated waste storage area. This area should be secure, well-ventilated, and away from incompatible materials[9].

  • Collection: Arrange for pickup through your institution's EHS office by submitting a hazardous materials pickup request[6].

Protocol 4.2: Disposal of Contaminated Labware and Debris

This includes items such as gloves, weigh paper, contaminated silica gel, and paper towels.

  • Collection: Place all solid debris contaminated with this compound into a dedicated, compatible waste container. A heavy-duty, sealable plastic bag placed within a rigid, labeled container is recommended.

  • Labeling: Label the container as "HAZARDOUS WASTE" and list the contents as "Debris contaminated with this compound."

  • Closure: Keep the container sealed at all times except when adding waste[5][6].

  • Storage and Collection: Store in the designated waste area and arrange for EHS pickup as described above.

Protocol 4.3: Management and Disposal of Accidental Spills
  • Alert and Isolate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's emergency response team.

  • Don PPE: Before cleanup, don the full PPE ensemble described in Section 2, including respiratory protection if necessary.

  • Containment: Prevent the spread of the solid material. Avoid creating dust[4].

  • Cleanup: For small spills, gently cover the material with an inert absorbent like vermiculite or sand. Carefully sweep the mixture into a designated hazardous waste container[4][9]. Do not use water, as this may create a slip hazard or spread contamination.

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Disposal: Seal and label the container with the spill cleanup debris and arrange for EHS collection.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

G cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Storage & Collection cluster_disposal Final Disposition start Waste Generated (Pure compound, contaminated debris, or spill residue) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe char Characterize Waste: - Halogenated Organic - Skin/Eye/Respiratory Irritant container Select Compatible, Sealable Container char->container ppe->char label_waste Label as 'HAZARDOUS WASTE' - Full Chemical Name - Hazard Information - Accumulation Date container->label_waste segregate Segregate from Non-Halogenated Waste label_waste->segregate saa Store in Designated Satellite Accumulation Area (SAA) segregate->saa request Submit Waste Pickup Request to EHS saa->request ehs EHS Collection request->ehs facility Transport to Licensed Hazardous Waste Facility ehs->facility incineration Final Disposal via High-Temperature Incineration facility->incineration

Caption: Waste Disposal Workflow for this compound.

References

Personal protective equipment for handling 3-Bromo-2-methoxypyridin-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to the Safe Handling of 3-Bromo-2-methoxypyridin-4-amine

This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of this compound. It is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety data for pyridine derivatives and aims to ensure the highest safety standards in the laboratory.

Hazard Identification and Risk Assessment

This compound, as a substituted pyridine derivative, must be handled with significant care. Based on data from structurally similar compounds, it is classified with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2][3]

  • Skin Irritation: Causes skin irritation.[1][2][4] Prolonged contact may lead to redness, itching, and inflammation.[1]

  • Eye Irritation: Causes serious eye irritation.[1][2][4]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or fumes.[1][2][5]

Given its chemical structure, it should be treated as a combustible material and stored away from ignition sources.[6][7] During thermal decomposition, it may release toxic gases, including carbon oxides, nitrogen oxides, and hydrogen bromide.[1]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is non-negotiable to prevent exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Protection Type Specific Requirements Rationale & Standards
Eye and Face Tightly fitting chemical safety goggles. A face shield should be worn in addition to goggles when there is a significant splash hazard.Prevents contact from splashes and airborne particles. Must conform to EN 166 (EU) or NIOSH (US) standards.[8]
Skin and Body Chemical-resistant gloves (Butyl rubber is recommended for pyridine compounds; check manufacturer compatibility charts). A fully-buttoned lab coat is required. For larger quantities, impervious clothing should be considered.Pyridine and its derivatives can be absorbed through the skin.[9] Gloves must satisfy standards like EN 374.[8]
Respiratory All handling of solid material or solutions must be conducted within a certified chemical fume hood to maintain low airborne concentrations.Prevents inhalation of dust or vapors, which can cause respiratory irritation.[1][10] If a fume hood is not available or exposure limits may be exceeded, a NIOSH-approved respirator is mandatory.[2][8]

Standard Operating Procedure: From Receipt to Disposal

Adherence to a strict, logical workflow is critical for safety. The following diagram and protocols outline the essential steps for handling this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Waste Management cluster_disposal 4. Disposal prep_sds Review SDS & SOPs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_eng Verify Fume Hood & Safety Shower/Eyewash prep_ppe->prep_eng handle_weigh Weigh/Measure Chemical prep_eng->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Procedure handle_transfer->handle_reaction emergency_spill Spill handle_transfer->emergency_spill clean_decon Decontaminate Glassware & Surfaces handle_reaction->clean_decon emergency_exposure Personal Exposure handle_reaction->emergency_exposure clean_waste Segregate & Label Waste (Solid, Liquid, Sharps) clean_decon->clean_waste clean_store Store Waste in Closed, Labeled Containers clean_waste->clean_store disp_request Request Waste Pickup from EHS clean_store->disp_request

Caption: Safe Handling Workflow for this compound.

Experimental Protocol Details

A. Preparation & Engineering Controls

  • Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) and any internal Standard Operating Procedures (SOPs).

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification. Confirm the location and functionality of the nearest safety shower and eyewash station.[6][9]

  • Assemble PPE: Put on all required PPE as detailed in the table above. Check gloves for any signs of degradation before use.

B. Chemical Handling

  • Work Area: Conduct all manipulations of the chemical, including weighing and transfers, inside a certified chemical fume hood to minimize inhalation risk.[9][10]

  • Container Handling: Keep the container tightly closed when not in use.[1] Use non-sparking tools and take precautionary measures against static discharge.[11]

  • Storage: Store the chemical in a cool, dry, and well-ventilated area.[1][9] Ensure it is segregated from incompatible materials such as strong oxidizing agents and strong acids.[1][4]

C. Waste Management and Disposal

  • Segregation: Do not mix waste streams. Use separate, clearly labeled, and compatible containers for solid waste (contaminated gloves, weigh paper) and liquid waste (reaction residues, rinsates).[12]

  • Container Rinsing: The first rinse of an empty chemical container must be collected and disposed of as hazardous waste.[12] For highly toxic chemicals, the first three rinses must be collected.[12]

  • Labeling and Storage: All waste containers must be kept tightly sealed except when adding waste.[12] Label containers with a hazardous waste tag detailing the full chemical name and approximate concentrations.[12]

  • Final Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[1][13] Never dispose of this chemical down the drain or in regular trash.[12]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Personal Exposure First Aid
Exposure Route Immediate Action
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][14]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][14]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Accidental Release Measures (Spills)
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: Remove all sources of ignition.[1]

  • Contain (if trained): For small spills, and only if you are trained and have the appropriate PPE, contain the spill. Absorb liquids with an inert material such as sand, dry earth, or vermiculite.[11]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS office.

By integrating these safety measures into your daily laboratory practice, you can effectively mitigate the risks associated with handling this compound, ensuring a safe environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.